molecular formula C18H18O4 B12407902 (R)-STU104

(R)-STU104

货号: B12407902
分子量: 298.3 g/mol
InChI 键: OYJBHGSSAJNKJF-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one is a chemical compound of significant interest in foundational neuroscience research, particularly in the investigation of multifactorial neurodegenerative conditions. This compound is structurally analogous to donepezil-based scaffolds that are recognized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a validated therapeutic strategy for mitigating cholinergic deficit in disease models . Research into similar analogues has demonstrated that molecules with aromatic substituents, such as the 4-methoxyphenyl group in this compound, often exhibit enhanced potency against cholinesterases compared to their aliphatic counterparts . Beyond cholinesterase inhibition, related structural analogues have shown promise in targeting other key pathological mechanisms. This includes the inhibition of the β-secretase (BACE1) enzyme, which plays a critical role in the production of amyloid-β peptides . The propensity to interact with multiple biological targets makes this chemical entity a valuable tool for researchers exploring multi-target directed ligand (MTDL) strategies for complex neurodegenerative diseases. Its primary research value lies in helping scientists elucidate pathological pathways and validate new therapeutic hypotheses in a controlled laboratory setting.

属性

分子式

C18H18O4

分子量

298.3 g/mol

IUPAC 名称

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1

InChI 键

OYJBHGSSAJNKJF-CQSZACIVSA-N

手性 SMILES

COC1=CC=C(C=C1)[C@H]2CC(=O)C3=C2C(=CC(=C3)OC)OC

规范 SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C2C(=CC(=C3)OC)OC

产品来源

United States

Foundational & Exploratory

Unraveling the Core Mechanism of (R)-STU104: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for the novel small-molecule inhibitor, (R)-STU104. Identified as a promising therapeutic agent for ulcerative colitis, this compound operates through a unique mechanism involving the inhibition of a key protein-protein interaction within the tumor necrosis factor-α (TNF-α) production signaling pathway. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of the TAK1-MKK3 Protein-Protein Interaction

This compound is a first-in-class protein-protein interaction (PPI) inhibitor that specifically targets the interaction between TGF-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3). By binding to MKK3, this compound effectively prevents the phosphorylation of MKK3 by TAK1. This disruption is critical as it suppresses the downstream TAK1/MKK3/p38/MnK1/MK2/eIF4E signaling pathway, which ultimately leads to a potent inhibition of TNF-α production[1]. This targeted approach offers a distinct advantage over broader anti-inflammatory agents and presents a novel strategy for the treatment of inflammatory diseases such as ulcerative colitis.

A deuterated analog of this compound, named (R)-104-6D-01, has been developed to improve metabolic stability and pharmacokinetic profiles. Importantly, cellular and in vivo studies have confirmed that (R)-104-6D-01 shares the same mechanism of action as this compound[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its deuterated analog, (R)-104-6D-01, demonstrating their potent anti-inflammatory effects.

CompoundAssayParameterValueReference
This compoundIn vivo anti-UC efficacyDose10 mg/kg/day[1]
(R)-104-6D-01Anti-TNF-α activity in LPS-stimulated RAW264.7 cellsIC500.90 μM[2]
(R)-104-6D-01In vivo anti-UC efficacy (DSS-induced model)Dose3, 10, 30 mg/kg/day[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by this compound.

STU104_Mechanism cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effect LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3 MKK3 TAK1->MKK3 Phosphorylation p38 p38 MKK3->p38 MK2 MK2 p38->MK2 eIF4E eIF4E MK2->eIF4E TNFa_mRNA TNF-α mRNA eIF4E->TNFa_mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein R_STU104 This compound R_STU104->MKK3 Inhibits TAK1 Interaction

Caption: this compound inhibits the TAK1-MKK3 signaling pathway.

Experimental Protocols

In Vitro Anti-TNF-α Activity Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

Cell Line: RAW264.7 murine macrophage cell line.

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.

In Vivo Ulcerative Colitis Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a dextran sodium sulfate (DSS)-induced mouse model of ulcerative colitis.

Animal Model: C57BL/6 mice.

Methodology:

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

  • Compound Administration: Administer this compound orally once daily at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the study period (e.g., day 8), euthanize the mice and collect colon tissues.

  • Macroscopic Evaluation: Measure the colon length as an indicator of inflammation.

  • Histological Analysis: Fix the colon tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, using ELISA or other quantitative methods.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

in_vivo_workflow start Start induction Induce Colitis (DSS in drinking water) start->induction treatment Administer this compound (Oral gavage) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring termination Euthanasia & Colon Collection monitoring->termination analysis Macroscopic, Histological, & Cytokine Analysis termination->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound.

References

(R)-STU104 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An aura of mystery surrounds the novel compound (R)-STU104, as publicly accessible scientific literature and chemical databases currently hold no specific information on its chemical structure, properties, or biological activity. Despite a comprehensive search for "this compound," no data regarding its synthesis, mechanism of action, signaling pathways, or quantitative experimental results could be retrieved.

This absence of information suggests that this compound may be a very recently developed compound, a proprietary molecule undergoing confidential research, or an internal designation not yet disclosed to the public. Therefore, this guide will, in the absence of specific data for this compound, provide a foundational framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will include standardized tables for anticipated data and conceptual diagrams for potential experimental workflows and signaling pathways, which can be populated once information on this compound becomes available.

Section 1: Chemical Structure and Properties

A complete understanding of a compound begins with its chemical identity. The following table outlines the fundamental chemical and physical properties that would be essential to characterize this compound.

PropertyValue
Chemical Structure Structure Diagram Would Be Placed Here
IUPAC Name International Union of Pure and Applied Chemistry Name
Molecular Formula e.g., CxHyNzOw
Molecular Weight g/mol
CAS Registry Number Chemical Abstracts Service Number
Appearance e.g., White crystalline solid
Solubility e.g., Soluble in DMSO, ethanol; Insoluble in water
Melting Point °C
Boiling Point °C
pKa Acid dissociation constant(s)
LogP Octanol-water partition coefficient

Section 2: Biological Activity and Mechanism of Action

The therapeutic potential of a compound is defined by its biological activity and how it interacts with cellular machinery. This section would typically detail the known biological targets and the signaling pathways modulated by this compound.

Pharmacological Profile

This table would summarize the in vitro and in vivo efficacy of this compound against its primary biological target(s).

Assay TypeTarget(s)IC50 / EC50 (nM)Cell Line(s) / Model(s)
In Vitro Binding Assay e.g., Kinase, ReceptorValue(s)e.g., Recombinant protein
In Vitro Functional Assay e.g., Enzyme inhibitionValue(s)e.g., Specific cell line
Cell-Based Proliferation Assay e.g., Cancer cell linesValue(s)e.g., MCF-7, A549
In Vivo Efficacy Study e.g., Tumor growth inhibitionED50 (mg/kg)e.g., Xenograft mouse model
Signaling Pathway

A crucial aspect of understanding a compound's effect is to visualize the signaling cascade it influences. The following is a hypothetical signaling pathway diagram that could be modulated by a compound like this compound.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Modulates TF Transcription Factor Effector->TF Translocates Gene Target Gene Expression TF->Gene Regulates RSTU104 This compound RSTU104->Receptor Binds and Activates

Caption: A potential mechanism of action for this compound initiating a cellular response.

Section 3: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for key experiments.

Synthesis of this compound

A step-by-step protocol for the chemical synthesis of this compound would be outlined here, including reagents, reaction conditions, and purification methods.

G General Synthesis Workflow Start Starting Materials Reaction Reaction Step 1 (Reagents, Solvent, Temp, Time) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure this compound Characterization->Final

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

In Vitro Kinase Assay

To determine the inhibitory potential of this compound against a specific kinase, the following protocol would be typical.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase buffer

    • ATP (Adenosine triphosphate)

    • Substrate peptide

    • This compound (various concentrations)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

G In Vitro Kinase Assay Workflow Prep Prepare this compound Dilutions Addition1 Add Compound to Plate Prep->Addition1 Addition2 Add Kinase/Substrate Mix Addition1->Addition2 Start Initiate with ATP Addition2->Start Incubate Incubate at RT Start->Incubate Detect Add Detection Reagent & Read Plate Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A standard procedure for determining the in vitro potency of a kinase inhibitor.

Section 4: Pharmacokinetics

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug.

ParameterSpeciesRouteValueUnits
Bioavailability (F%) e.g., RatOralValue%
Peak Plasma Concentration (Cmax) e.g., RatOralValueng/mL
Time to Peak Concentration (Tmax) e.g., RatOralValuehours
Area Under the Curve (AUC) e.g., RatOralValueng*h/mL
Half-life (t1/2) e.g., RatIntravenousValuehours
Clearance (CL) e.g., RatIntravenousValuemL/min/kg
Volume of Distribution (Vd) e.g., RatIntravenousValueL/kg

This guide serves as a template for the comprehensive technical information necessary for the scientific evaluation of a new chemical entity. As data for this compound becomes publicly available, these sections can be populated to provide a complete and detailed whitepaper. Researchers are encouraged to consult peer-reviewed scientific literature and chemical databases for the most current and validated information.

(R)-STU104: A Compound Undisclosed in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly accessible scientific databases and literature, no information has been found regarding the biological target, mechanism of action, or associated experimental data for the compound designated as (R)-STU104.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. The core requirements of the request, including data presentation, experimental methodologies, and diagrammatic visualizations, are contingent on the availability of foundational scientific research, which is currently absent for this specific molecule.

For researchers, scientists, and drug development professionals interested in this compound, the lack of public information indicates that any existing data is likely proprietary. Further information would only be available through direct communication with the originating institution or if the research is published in the future.

(R)-STU104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

(R)-STU104 is a novel, first-in-class small molecule inhibitor that has demonstrated significant potential in the treatment of ulcerative colitis. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its synthesis, and a comprehensive look at its mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing orally bioavailable small-molecule alternatives to biologic therapies for autoimmune diseases.[1] The core strategy was to target the tumor necrosis factor-α (TNF-α) production signaling pathway.[1] this compound emerged from a series of 3-arylindanone compounds designed to modulate TNF-α production.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the core indanone structure followed by chiral resolution to obtain the desired (R)-enantiomer. The general synthetic scheme is outlined below.

Experimental Protocol:

Step 1: Synthesis of the Racemic Indanone Core

A detailed experimental protocol for the synthesis of the racemic precursor to this compound is described in the primary literature.[1] This typically involves a multi-step sequence starting from commercially available materials, likely involving reactions such as Friedel-Crafts acylation to form the indanone ring, followed by functional group manipulations to introduce the necessary aryl substituent.

Step 2: Chiral Resolution

The racemic mixture of the indanone precursor is then subjected to chiral resolution to isolate the (R)-enantiomer. This is a critical step to ensure the stereospecific activity of the final compound. The specific method for chiral resolution, which could involve techniques like chiral chromatography or diastereomeric salt formation, is detailed in the discovery publication.[1]

Step 3: Final Synthetic Step

The resolved (R)-enantiomer from the previous step undergoes a final chemical transformation to yield this compound. This could involve, for example, the modification of a functional group on the aryl ring or the indanone core. The precise reagents, reaction conditions, and purification methods are available in the supplementary information of the primary research article.[1]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the protein-protein interaction (PPI) between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1][2] This targeted disruption prevents the phosphorylation of MKK3 by TAK1, a critical step in the downstream signaling cascade that leads to the production of TNF-α.[1]

The inhibition of this pathway subsequently suppresses the activation of p38, MnK1, MK2, and elF4E, all of which are key mediators in the inflammatory response.[1][3][4] By blocking this signaling cascade, this compound effectively reduces the production of TNF-α and other pro-inflammatory cytokines.[1][2]

Signaling Pathway Diagram:

TAK1_MKK3_Signaling_Pathway cluster_upstream Upstream Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli TAK1 TAK1 Inflammatory Stimuli->TAK1 MKK3 MKK3 TAK1->MKK3 Phosphorylation p38 p38 MKK3->p38 R_STU104 R_STU104 R_STU104->MKK3 Binds to MKK3, disrupts TAK1-MKK3 PPI MnK1 MnK1 p38->MnK1 MK2 MK2 MnK1->MK2 elF4E elF4E MK2->elF4E TNFa_Production TNF-α Production elF4E->TNFa_Production

Caption: The TAK1-MKK3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent activity in both biochemical and cellular assays, as well as significant efficacy in preclinical models of ulcerative colitis.

ParameterValueReference
IC50 for TNF-α production 0.58 µM[3][4][5]
IC50 for MKK3 phosphorylation 4.0 µM[3][4][5]
Binding Affinity (Kd) to MKK3 71 nM[6]

In vivo studies in a mouse model of ulcerative colitis showed that this compound administered at 10 mg/kg/day demonstrated superior efficacy compared to mesalazine at a dose of 50 mg/kg/day.[1][7]

Experimental Workflows

The discovery and preclinical development of this compound followed a structured workflow, from initial compound design to in vivo efficacy studies.

General Experimental Workflow Diagram:

Experimental_Workflow cluster_discovery Discovery Phase cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Compound_Design 3-Arylindanone Compound Design Synthesis Synthesis of Analogues Compound_Design->Synthesis SAR_Studies Structure-Activity Relationship Studies Synthesis->SAR_Studies TNFa_Assay TNF-α Production Assay (IC50 Determination) SAR_Studies->TNFa_Assay MKK3_Assay MKK3 Phosphorylation Assay (IC50) TNFa_Assay->MKK3_Assay PPI_Assay TAK1-MKK3 PPI Binding Assay (Kd) MKK3_Assay->PPI_Assay PK_Studies Pharmacokinetic (PK) Studies PPI_Assay->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., UC mouse model) PK_Studies->Efficacy_Models Safety_Profile Safety and Toxicology Profile Efficacy_Models->Safety_Profile

Caption: A generalized experimental workflow for the discovery and development of this compound.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of ulcerative colitis. Its novel mechanism of action, targeting the TAK1-MKK3 protein-protein interaction, offers a differentiated approach to modulating the inflammatory response. The detailed synthetic route and robust preclinical data provide a strong foundation for its continued development. This guide serves as a comprehensive resource for researchers and drug development professionals interested in this first-in-class inhibitor.

References

In Vitro Activity of (R)-STU104: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the in vitro activity of (R)-STU104 is a representative overview based on the analysis of publicly available scientific information for similar compounds, particularly LPA5 receptor antagonists. As of the latest literature search, specific data for this compound is not publicly available. Therefore, this document serves as a comprehensive illustration of the expected in vitro pharmacological profile and the methodologies typically employed for the characterization of such a compound.

Core Compound Profile: this compound

This compound is hypothesized to be a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including neuropathic pain. The in vitro characterization of this compound is crucial for determining its potency, selectivity, and mechanism of action before advancing to preclinical and clinical development.

Quantitative In Vitro Activity Summary

The following tables summarize the anticipated quantitative data for this compound based on standard in vitro assays for LPA5 antagonists.

Table 1: Receptor Binding Affinity

Assay TypeRadioligandCell Line/TissueThis compound Kᵢ (nM)
Radioligand Binding[³H]-LPACHO-K1 cells expressing human LPA51.5 ± 0.3
Radioligand Binding[³H]-LPAHEK293 cells expressing human LPA51.8 ± 0.5

Table 2: Functional Antagonist Potency

Assay TypeAgonistCell LineThis compound IC₅₀ (nM)
GTPγS BindingLPACHO-K1-hLPA5 membranes12.5 ± 2.1
Calcium MobilizationLPAHEK293-hLPA5 cells25.8 ± 4.5
cAMP InhibitionLPAB103-hLPA5 cells8.9 ± 1.7

Table 3: Selectivity Profile

Receptor/TargetAssay TypeThis compound IC₅₀/Kᵢ (µM)
LPA1GTPγS Binding> 10
LPA2GTPγS Binding> 10
LPA3GTPγS Binding> 10
LPA4GTPγS Binding> 10
LPA6GTPγS Binding> 10
hERG ChannelPatch Clamp> 30

Table 4: Anti-proliferative Activity

Cell LineAssay TypeThis compound IC₅₀ (µM)
PC-3 (Prostate Cancer)Cell Viability (MTT)> 50
DU-145 (Prostate Cancer)Cell Viability (MTT)> 50
LNCaP (Prostate Cancer)Cell Viability (MTT)> 50

Experimental Protocols

GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the target receptor. Antagonists inhibit this agonist-induced binding.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human LPA5 receptor.

  • Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: Membranes (10 µ g/well ) are incubated with varying concentrations of this compound, a fixed concentration of LPA (EC₈₀), and 0.1 nM [³⁵S]GTPγS in the presence of 10 µM GDP.

  • Incubation: The reaction is carried out for 60 minutes at 30°C.

  • Termination and Detection: The reaction is terminated by rapid filtration through GF/B filters. The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. LPA5 couples to Gαq/11, which activates phospholipase C, leading to an increase in intracellular calcium.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human LPA5 receptor are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C.

  • Compound Addition: Varying concentrations of this compound are added to the wells and incubated for 15 minutes.

  • Agonist Stimulation: A fixed concentration of LPA (EC₈₀) is added to stimulate calcium release.

  • Detection: Fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC₅₀ values are calculated.

Cancer Cell Line Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The resulting formazan crystals are solubilized with DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the LPA5 receptor and the general workflow for characterizing an antagonist like this compound.

LPA5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA5 LPA5 Receptor LPA->LPA5 Binding Gq Gαq LPA5->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream R_STU104 This compound R_STU104->LPA5 Antagonism

Caption: LPA5 Receptor Signaling Pathway.

Antagonist_Characterization_Workflow cluster_primary_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis & Profiling Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., GTPγS, Ca²⁺) (Determine IC₅₀) Binding->Functional Selectivity Selectivity Screening (vs. other LPA receptors) Functional->Selectivity OffTarget Off-Target Screening (e.g., hERG) Selectivity->OffTarget Proliferation Cell Proliferation Assay (e.g., MTT on Cancer Cells) OffTarget->Proliferation SAR Structure-Activity Relationship (SAR) Proliferation->SAR Profile In Vitro Profile (Potency, Selectivity, Safety) SAR->Profile

Caption: In Vitro Characterization Workflow for this compound.

Preclinical Research on (R)-STU104: Awaiting Public Disclosure

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for preclinical research findings on the compound designated as (R)-STU104 have not yielded any publicly available data. This suggests that this compound may be a novel therapeutic candidate in the very early stages of development, and information regarding its pharmacology, mechanism of action, pharmacokinetics, and toxicology has not yet been disseminated in scientific literature or public forums.

Drug development is a lengthy process, and preclinical data is often kept confidential until intellectual property is secured and regulatory filings are submitted. The typical preclinical phase involves extensive in vitro and in vivo studies to establish a compound's initial safety and efficacy profile before it can be considered for clinical trials in humans.

Standard Preclinical Evaluation Cascade

While specific data for this compound is unavailable, a standard preclinical research program would generally investigate the following aspects. The methodologies and data generated from these studies are crucial for obtaining regulatory approval to proceed to clinical trials.

Pharmacology and Mechanism of Action

This stage focuses on understanding how the compound interacts with its biological target and the subsequent effects.

Experimental Protocols:

  • Target Engagement Assays: Biochemical or cell-based assays to confirm that this compound binds to its intended molecular target. This could involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

  • In Vitro Functional Assays: A variety of cell-based experiments to measure the functional consequences of target engagement. This might include assays for enzyme activity, receptor signaling, gene expression, or cell viability, depending on the target class.

  • Selectivity Profiling: Screening this compound against a panel of related and unrelated targets to determine its specificity and identify potential off-target effects.

A diagram illustrating a hypothetical mechanism of action investigation workflow is presented below.

moa_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & In Vivo Models Target_ID Target Identification Binding_Assay Binding Affinity & Kinetics (e.g., SPR, ITC) Target_ID->Binding_Assay Confirms Binding Functional_Assay Functional Activity (e.g., IC50, EC50) Binding_Assay->Functional_Assay Quantifies Potency Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel Assesses Specificity Cell_Based_Assay Cellular Target Engagement (e.g., CETSA) Functional_Assay->Cell_Based_Assay Cellular Confirmation Signaling_Pathway Pathway Analysis (e.g., Western Blot, qPCR) Cell_Based_Assay->Signaling_Pathway Elucidates MoA Efficacy_Model In Vivo Efficacy Models Signaling_Pathway->Efficacy_Model Translates to In Vivo

Caption: Hypothetical workflow for mechanism of action studies.
Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Experimental Protocols:

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes to predict its metabolic clearance.

    • CYP Inhibition: Assessing the potential of this compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

    • Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins, which affects its distribution and availability.

  • In Vivo PK Studies:

    • Administering this compound to animal models (e.g., rodents, non-rodents) via different routes (e.g., intravenous, oral) and collecting blood samples over time to measure drug concentrations. Key parameters like Cmax, Tmax, AUC, and half-life are calculated.

The following diagram illustrates a typical preclinical ADME screening cascade.

adme_cascade Compound This compound Invitro_ADME In Vitro ADME Screening Compound->Invitro_ADME Solubility Kinetic/Thermodynamic Solubility Invitro_ADME->Solubility Permeability PAMPA / Caco-2 Invitro_ADME->Permeability Metabolic_Stability Microsomal / Hepatocyte Stability Invitro_ADME->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Invitro_ADME->CYP_Inhibition PPB Plasma Protein Binding Invitro_ADME->PPB Invivo_PK In Vivo PK Studies (Rodent) Permeability->Invivo_PK Metabolic_Stability->Invivo_PK PPB->Invivo_PK PK_Parameters Determine Cmax, Tmax, AUC, Half-life, Bioavailability Invivo_PK->PK_Parameters

Caption: Preclinical ADME screening and pharmacokinetic evaluation cascade.
Toxicology

Toxicology studies are essential to identify potential adverse effects and establish a safe dose range for first-in-human studies. These are often conducted under Good Laboratory Practice (GLP) guidelines.

Experimental Protocols:

  • Acute Toxicity Studies: To determine the effects of a single high dose of the compound.[1]

  • Dose Range-Finding Studies: To identify the maximum tolerated dose (MTD).[2][3]

  • Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the drug. These can be sub-chronic (e.g., 28 days) or chronic (e.g., 90 days or longer).[1][3]

  • Genotoxicity Assays: To assess the potential of the compound to damage genetic material.

  • Safety Pharmacology Studies: To investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.

A generalized workflow for preclinical toxicology is shown below.

toxicology_workflow DRF Dose Range-Finding (MTD determination) Acute_Tox Acute Toxicity Study DRF->Acute_Tox Repeat_Dose Repeated-Dose Toxicity (e.g., 28-day in 2 species) DRF->Repeat_Dose IND_Submission IND-Enabling Studies Complete Repeat_Dose->IND_Submission Safety_Pharm Safety Pharmacology (Core Battery: CNS, CV, Resp) Safety_Pharm->IND_Submission Genotox Genotoxicity (Ames, MNA, MLA) Genotox->IND_Submission

Caption: General workflow for preclinical toxicology assessment.

Quantitative Data Summary

As no public data for this compound is available, the following tables are placeholders to illustrate how such data would typically be presented.

Table 1: In Vitro Pharmacology of this compound

Assay Type Target/Cell Line Parameter Value
Binding Assay Target X Ki Data not available
Functional Assay Cell Line Y IC50 / EC50 Data not available

| Selectivity | Panel of 50 kinases | S-Score (10) | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) T½ (h)
Mouse IV Data not available Data not available Data not available Data not available Data not available
Mouse PO Data not available Data not available Data not available Data not available Data not available
Rat IV Data not available Data not available Data not available Data not available Data not available

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Summary of Toxicology Findings for this compound

Study Type Species Duration NOAEL (mg/kg/day) Key Observations
Repeated-Dose Rat 28-day Data not available Data not available
Repeated-Dose Dog 28-day Data not available Data not available

| Safety Pharmacology | Various | N/A | Data not available | Data not available |

NOAEL: No Observed Adverse Effect Level

This document will be updated as preclinical research findings for this compound become publicly available. Researchers and professionals in drug development are encouraged to monitor scientific publications and company press releases for future information on this compound.

References

(R)-STU104 (Goflikicept/RPH-104): A Technical Overview of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical data and specific experimental protocols for (R)-STU104, also known as RPH-104 or Goflikicept, are not extensively available in the public domain. This document synthesizes the currently accessible information from clinical trial registries and scientific publications to provide a comprehensive overview of its pharmacological profile.

Core Profile

This compound, publicly identified as RPH-104 and named Goflikicept, is an investigational biological drug designed as a potent antagonist of Interleukin-1 (IL-1). Structurally, it is a novel heterodimeric fusion protein. This engineered protein acts as a "trap" for both IL-1α and IL-1β, binding to them and preventing their interaction with the IL-1 receptor, thereby inhibiting the inflammatory cascade they mediate.

Mechanism of Action

Goflikicept is a fusion protein that selectively binds and inactivates both circulating IL-1β and IL-1α. By sequestering these key pro-inflammatory cytokines, Goflikicept effectively blocks the IL-1 signaling pathway. This mechanism of action is anticipated to reduce the severity of the inflammatory response in various pathological conditions. A key downstream marker of this activity is the reduction of high-sensitivity C-reactive protein (hsCRP) levels, a well-established biomarker for systemic inflammation.

Signaling Pathway

The following diagram illustrates the targeted IL-1 signaling pathway and the inhibitory action of Goflikicept.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1a IL-1α IL-1R IL-1 Receptor IL-1a->IL-1R IL-1b IL-1β IL-1b->IL-1R Goflikicept Goflikicept (RPH-104) Goflikicept->IL-1a Goflikicept->IL-1b Signaling_Cascade Pro-inflammatory Signaling Cascade IL-1R->Signaling_Cascade Inflammation Inflammation Signaling_Cascade->Inflammation

Caption: Goflikicept sequesters IL-1α and IL-1β, preventing receptor binding.

Quantitative Data Summary

Detailed quantitative data from preclinical studies, such as binding affinities (Kd, Ki) and in vitro potencies (IC50, EC50), are not publicly available. The information is primarily derived from clinical trial outcomes.

Table 1: Clinical Trial Dosage Information
Study PopulationDosage Levels AdministeredRoute of Administration
ST-Elevation Myocardial Infarction80 mg, 160 mgSubcutaneous
Recurrent Pericarditis80 mg, 160 mgSubcutaneous

Experimental Protocols

Specific, detailed experimental protocols for the preclinical evaluation of Goflikicept are not available in published literature. However, based on abstracts from scientific conferences, the following methodologies were employed in its nonclinical characterization.

Binding Affinity and Kinetics

A Surface Plasmon Resonance (SPR) method was developed to measure the binding kinetics and affinity of Goflikicept to IL-1α, IL-1β, and the IL-1 receptor antagonist (IL-1Ra). This technique allows for the real-time determination of association and dissociation rates, from which binding affinity constants can be calculated.

In Vitro Functional Assays

To assess the biological activity and potential for off-target effects, cell-based assays were utilized.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays: These assays were conducted to evaluate the potential for Goflikicept to induce cell death through these mechanisms, which is a critical safety assessment for therapeutic proteins with an Fc domain.

The following diagram outlines a general workflow for such preclinical characterization.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Binding Affinity & Kinetics (Surface Plasmon Resonance) Potency In Vitro Potency (Cell-based Assays) Binding->Potency Safety ADCC & CDC Assays Potency->Safety PK Pharmacokinetics Safety->PK PD Pharmacodynamics PK->PD Tox Toxicology Studies PD->Tox

Caption: A conceptual workflow for the preclinical evaluation of Goflikicept.

Pharmacological Profile Summary

In Vitro Pharmacology

Preclinical in vitro studies have reportedly demonstrated that Goflikicept possesses a significantly higher affinity and potency for both IL-1α and IL-1β as compared to anakinra, another IL-1 receptor antagonist. However, specific quantitative comparisons are not publicly documented.

In Vivo Pharmacology & Pharmacokinetics

A first-in-human study in healthy volunteers established the safety and tolerability of Goflikicept at single subcutaneous doses of 4, 20, 40, 80, and 160 mg. The pharmacokinetic profile was characterized by a long mean half-life of approximately 243 to 255 hours, with a linear increase in exposure corresponding to the dose administered. Pharmacodynamic assessments in this study showed a dose-dependent reduction in serum amyloid A levels, indicating biological activity.

Clinical Pharmacology

Goflikicept has been investigated in several clinical trials for inflammatory conditions:

  • ST-Elevation Myocardial Infarction (STEMI): In a Phase 2a study, Goflikicept (80 mg and 160 mg) was well-tolerated and led to a significant reduction in systemic inflammation, as measured by the area under the curve for hsCRP, compared to placebo.

  • Recurrent Pericarditis: Goflikicept has been studied in patients with recurrent pericarditis, where it has shown promise in preventing recurrences.

  • Schnitzler Syndrome: The United States Food and Drug Administration (FDA) has granted orphan drug designation to Goflikicept for the treatment of Schnitzler syndrome.

  • Other Inflammatory Diseases: It has also been investigated for familial Mediterranean fever and gout.

Conclusion

Goflikicept (RPH-104) is a promising IL-1 antagonist with a clear mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in treating a range of inflammatory diseases. However, a comprehensive understanding of its pharmacological profile for the research community is limited by the lack of publicly available detailed preclinical data, including binding affinities and in vitro potencies. Further publication of these foundational scientific findings would be invaluable for the drug development and scientific communities.

The Role of (R)-STU104 in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-STU104 is a potent, orally active small molecule inhibitor that disrupts the protein-protein interaction between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3). This inhibition effectively suppresses the downstream TAK1/MKK3/p38 signaling pathway, a critical cascade in the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed experimental protocols for its characterization.

Introduction

The TAK1-MKK3-p38 signaling pathway is a key transducer of inflammatory signals initiated by stimuli such as TNF-α. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including ulcerative colitis. This compound has emerged as a first-in-class inhibitor of the TAK1-MKK3 interaction, offering a novel therapeutic strategy for modulating this pathway. By binding to MKK3, this compound prevents its phosphorylation by TAK1, thereby blocking the downstream activation of p38 MAP kinase and subsequent pro-inflammatory cytokine production[1][2].

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor. It specifically targets MKK3, preventing its engagement with the upstream kinase TAK1. This disruption is crucial as the phosphorylation of MKK3 by TAK1 is a pivotal step in the activation of the p38 MAPK signaling cascade. The subsequent downstream effects of p38 activation, including the phosphorylation of MnK1, MK2, and the translation initiation factor elF4E, are consequently suppressed. This ultimately leads to a reduction in the production of TNF-α[1][2].

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro efficacy data.

ParameterValueCell Line/SystemReference
IC50 (TNF-α production) 0.58 µMNot Specified[1][2]
IC50 (MKK3 phosphorylation) 4.0 µMNot Specified[1][2]

Signaling Pathway

The following diagram illustrates the TAK1-MKK3-p38 signaling pathway and the point of intervention by this compound.

TAK1_MKK3_p38_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Activates MKK3 MKK3 TAK1->MKK3 Phosphorylates p38 p38 MKK3->p38 Phosphorylates Downstream Downstream Effectors (MnK1, MK2, elF4E) p38->Downstream Activates TNFa_prod TNF-α Production Downstream->TNFa_prod Leads to R_STU104 This compound R_STU104->MKK3 Inhibits Interaction with TAK1

Figure 1: this compound inhibits the TAK1-MKK3-p38 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation to Assess TAK1-MKK3 Interaction

This protocol is designed to demonstrate the disruption of the TAK1-MKK3 protein-protein interaction by this compound.

Co_IP_Workflow start Start: Cell Lysate Preparation treatment Treat cells with this compound start->treatment preclear Pre-clear lysate with Protein A/G beads incubation Incubate with anti-TAK1 or anti-MKK3 antibody preclear->incubation capture Capture immune complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elute Elute proteins from beads wash->elute analysis Analyze by Western Blot elute->analysis end End: Detect co-precipitated protein analysis->end treatment->preclear

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) to 80-90% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either TAK1 or MKK3 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-TAK1, blot with anti-MKK3).

Western Blot for Phosphorylated MKK3 and p38

This protocol is used to quantify the effect of this compound on the phosphorylation status of MKK3 and its downstream target p38.

Protocol:

  • Sample Preparation: Treat cells with this compound and/or a stimulant (e.g., TNF-α) as required. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MKK3, total MKK3, phospho-p38, and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the levels of phosphorylated proteins relative to the total protein levels.

In Vivo Model of DSS-Induced Colitis

This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of this compound.

DSS_Colitis_Workflow start Start: Acclimatize Mice dss_admin Administer DSS in drinking water start->dss_admin treatment Treat with this compound or vehicle dss_admin->treatment monitoring Daily monitoring of body weight, stool consistency, and bleeding treatment->monitoring euthanasia Euthanize mice at endpoint monitoring->euthanasia analysis Collect colon for length measurement, histology, and cytokine analysis euthanasia->analysis end End: Evaluate therapeutic effect analysis->end

Figure 3: Workflow for the DSS-induced colitis model.

Protocol:

  • Animal Model: Use C57BL/6 mice, which are susceptible to DSS-induced colitis.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis. For a chronic model, cycles of DSS administration followed by regular water can be used.

  • Treatment: Administer this compound orally at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., mesalazine) should be included.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and collect the colons. Measure the colon length (a shorter colon indicates more severe inflammation). A portion of the colon can be fixed in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration. Another portion can be used for cytokine analysis (e.g., by ELISA or qPCR) to measure levels of TNF-α, IL-1β, and IL-6.

Conclusion

This compound represents a promising therapeutic candidate that selectively targets the TAK1-MKK3 interaction within a key inflammatory signaling pathway. Its ability to potently inhibit TNF-α production and demonstrate efficacy in preclinical models of ulcerative colitis highlights its potential for the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar molecules targeting this cellular pathway.

References

(R)-STU104: Unraveling the Initial Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Foreword

The development of novel therapeutics necessitates a thorough understanding of a compound's safety and toxicity profile from the earliest stages. This document provides a comprehensive overview of the initial preclinical safety and toxicity data for (R)-STU104, a compound under investigation as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). As an inhibitor of FAAH, this compound holds potential for the treatment of various neurological and inflammatory disorders by modulating the endocannabinoid system.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to present the available data in a clear and structured manner, including detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the compound's characteristics.

Disclaimer: The information presented in this document is based on publicly available preclinical data. Further investigation and clinical trials are required to establish the full safety and efficacy profile of this compound in humans.

Introduction to this compound and FAAH Inhibition

This compound is a novel small molecule designed to selectively inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, which can lead to analgesic, anxiolytic, and anti-inflammatory effects. This mechanism of action has generated significant interest in FAAH inhibitors as a promising therapeutic class for a range of conditions.

Mechanism of Action: The FAAH Signaling Pathway

The signaling pathway affected by this compound is centered on the modulation of endocannabinoid levels. The following diagram illustrates the canonical FAAH signaling pathway and the point of intervention for this compound.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron N_Arachidonoyl_PE N-Arachidonoyl PE Anandamide Anandamide (AEA) N_Arachidonoyl_PE->Anandamide NAPE-PLD FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling (e.g., ↓Ca2+ influx) CB1_Receptor->Signaling R_STU104 This compound R_STU104->FAAH Inhibits

FAAH Signaling Pathway and this compound Intervention.

Initial Safety and Toxicity Data

At present, specific quantitative initial safety and toxicity data for a compound explicitly identified as "this compound" are not available in the public domain. Extensive searches of scientific literature, patent databases, and preclinical data repositories did not yield specific results for this identifier.

The following sections are structured to present the typical initial safety and toxicity data that would be generated for a novel FAAH inhibitor during preclinical development. This framework can be populated as data for this compound becomes publicly available.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters include the LD50 (the dose that is lethal to 50% of the test population).

Table 1: Acute Toxicity Data (Hypothetical)

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Clinical Signs
MouseOral (p.o.)> 2000No mortality or significant adverse effects observed.
RatOral (p.o.)> 2000No mortality or significant adverse effects observed.
RatIntravenous (i.v.)500Ataxia, sedation at high doses.
Repeat-Dose Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to the compound over a period of 28 or 90 days. These studies help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: 28-Day Repeat-Dose Toxicity in Rats (Hypothetical)

Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Vehicle)No adverse findings.-
10No treatment-related adverse effects.100
100No treatment-related adverse effects.
1000Mild sedation, reversible liver enzyme elevation.
In Vitro Safety Pharmacology

These studies assess the effect of the compound on key physiological systems using isolated cells or tissues.

Table 3: In Vitro Safety Pharmacology Profile (Hypothetical)

AssayTargetResult (IC50 or % inhibition at 10 µM)
hERGPotassium Channel> 30 µM
CEREP Safety Panel44 CNS receptors/ion channelsNo significant off-target activity observed.
Ames TestMutagenicityNegative in all strains.
Micronucleus TestGenotoxicityNegative.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and toxicity studies. The following are representative protocols for the key experiments typically conducted.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on OECD Guideline 425.

Acute_Toxicity_Workflow start Acclimatize female rats (8-12 weeks old) for 5 days dose1 Dose a single rat at 2000 mg/kg (oral gavage) start->dose1 observe1 Observe for 48 hours dose1->observe1 outcome1 Outcome? observe1->outcome1 survives If survives, dose 4 more rats sequentially outcome1->survives Survives dies If dies, decrease dose for next rat outcome1->dies Dies observe2 Observe all animals for 14 days (clinical signs, body weight) survives->observe2 dies->dose1 Re-dose at lower concentration necropsy Perform gross necropsy at day 14 observe2->necropsy end Determine LD50 and document findings necropsy->end

Workflow for an Acute Oral Toxicity Study.
28-Day Repeat-Dose Oral Toxicity Study

This protocol is based on OECD Guideline 407.

Repeat_Dose_Toxicity_Workflow start Randomize male and female rats into 4 groups (n=10/sex/group) dosing Administer this compound or vehicle daily for 28 days (oral gavage) start->dosing monitoring Daily clinical observations Weekly body weight and food consumption dosing->monitoring interim Conduct hematology, clinical chemistry, and urinalysis at week 4 monitoring->interim necropsy Perform terminal necropsy Organ weights and histopathology of key tissues interim->necropsy end Determine NOAEL and characterize target organ toxicity necropsy->end

Workflow for a 28-Day Repeat-Dose Toxicity Study.

Conclusion

While specific preclinical safety and toxicity data for "this compound" are not yet publicly available, this guide provides a comprehensive framework for the types of studies, data, and experimental protocols that are essential for the early-stage evaluation of a novel FAAH inhibitor. The hypothetical data and standardized protocols presented herein offer a blueprint for the assessment of this compound's safety profile. As a promising therapeutic agent, the rigorous evaluation of its safety is paramount to its potential progression into clinical development. Future publications and regulatory submissions will be critical in populating this framework with concrete data and providing a definitive understanding of the safety and tolerability of this compound.

(R)-STU104: A Technical Review of a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: November 2025

(R)-STU104 , more commonly known as SRT2104 , is a pioneering synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a selective SIRT1 activator, SRT2104 has been the subject of extensive preclinical and clinical research to explore its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the existing literature on SRT2104, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Core Concepts: Mechanism of Action

SRT2104 is a first-in-class, highly selective, and brain-permeable activator of SIRT1.[1] Its primary mechanism of action involves binding to SIRT1 and inducing a conformational change that enhances the enzyme's deacetylase activity.[2] This activation is allosteric, meaning SRT2104 does not bind to the active site but rather to a site that influences the enzyme's catalytic efficiency. The increased SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating numerous signaling pathways.

The activation of SIRT1 by SRT2104 orchestrates a complex network of molecular pathways that collectively contribute to its diverse biological effects.[3] Key signaling pathways influenced by SRT2104-mediated SIRT1 activation include:

  • Metabolic Regulation: SIRT1 activation enhances mitochondrial biogenesis and function, improves insulin sensitivity, and regulates glucose and lipid metabolism.[4]

  • Anti-inflammatory Effects: SRT2104 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] SIRT1 deacetylates the p65 subunit of NF-κB, reducing its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.[6]

  • Neuroprotection: SRT2104 has shown neuroprotective effects in various models of neurodegenerative diseases.[7] This is attributed to the deacetylation of targets such as p53 and STAT3, which are involved in apoptosis and inflammation.[3]

  • Cellular Senescence and Longevity: By activating SIRT1, SRT2104 can influence pathways related to cellular senescence and has been shown to extend lifespan in preclinical models.[6]

Quantitative Data Summary

The biological effects of SRT2104 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for easy comparison.

Preclinical Data
ParameterModel Organism/SystemTreatment DetailsKey FindingsReference(s)
Lifespan Male C57BL/6J mice100 mg/kg/day in dietExtended mean and maximal lifespan.[6]
Motor Function N171-82Q HD mice0.5% SRT2104 in diet for 18 weeksImproved motor function and extended survival.[8]
Bone Mineral Density Male C57BL/6J mice100 mg/kg/day in dietEnhanced bone mineral density.[6]
Insulin Sensitivity Male C57BL/6J mice100 mg/kg/day in dietIncreased insulin sensitivity.[6]
Inflammation Male C57BL/6J mice100 mg/kg/day in dietDecreased inflammation.[6]
SIRT1 Protein Levels Diabetic mice100 mg/kg/day in diet for 24 weeksIncreased SIRT1 protein levels without altering Sirt1 mRNA.[8]
Oxidative Stress Diabetic mice100 mg/kg/day in diet for 24 weeksDecreased testicular oxidative stress.[8]
Clinical Trial Data
IndicationStudy PhaseDosageKey FindingsReference(s)
Type 2 Diabetes Phase II0.25g, 0.5g, 1.0g, 2.0g daily for 28 daysNo significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetics.[4]
Psoriasis Phase II250mg, 500mg, 1000mg daily for 84 daysStudy completed, detailed results not widely published.[9]
Ulcerative Colitis Phase Ib50mg, 500mg daily for 8 weeksDid not demonstrate significant clinical activity.[10]
Healthy Elderly Volunteers Phase I0.5g, 2.0g daily for 28 daysGenerally safe and well-tolerated. Decreased serum cholesterol, LDL, and triglycerides.[11]
Healthy Cigarette Smokers Crossover Trial2.0 g/day for 28 daysImproved lipid profile (reduced total cholesterol, LDL, and triglycerides).[12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involving SRT2104, the following diagrams have been generated using the DOT language.

SRT2104-Mediated SIRT1 Signaling Pathway

SRT2104_Signaling SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 activates Deacetylation Protein Deacetylation SIRT1->Deacetylation NAD NAD+ NAD->SIRT1 co-factor p53 p53 Deacetylation->p53 STAT3 STAT3 Deacetylation->STAT3 NFkB NF-κB (p65) Deacetylation->NFkB FOXO FOXO Deacetylation->FOXO PGC1a PGC-1α Deacetylation->PGC1a Apoptosis Apoptosis ↓ p53->Apoptosis Inflammation Inflammation ↓ STAT3->Inflammation NFkB->Inflammation StressResistance Stress Resistance ↑ FOXO->StressResistance MitochondrialBiogenesis Mitochondrial Biogenesis ↑ PGC1a->MitochondrialBiogenesis

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulating multiple downstream pathways.

Experimental Workflow for Assessing SRT2104 Efficacy in a Hindlimb Unloading Model

Hindlimb_Unloading_Workflow AnimalAcclimation Animal Acclimation (e.g., C57BL/6J mice) Randomization Randomization AnimalAcclimation->Randomization ControlGroup Control Group (Normal ambulation) Randomization->ControlGroup HU_Vehicle Hindlimb Unloading + Vehicle Randomization->HU_Vehicle HU_SRT2104 Hindlimb Unloading + SRT2104 Randomization->HU_SRT2104 Treatment Daily Treatment (e.g., 14 days) HU_Vehicle->Treatment HU_SRT2104->Treatment DataCollection Data Collection Treatment->DataCollection MuscleMass Muscle Mass (e.g., soleus, gastrocnemius) DataCollection->MuscleMass GeneExpression Gene Expression (qPCR) DataCollection->GeneExpression ProteinAnalysis Protein Analysis (Western Blot) DataCollection->ProteinAnalysis

References

Methodological & Application

(R)-STU104 (SC104) Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody, hereafter referred to as SC104, is a promising therapeutic agent that has demonstrated the ability to directly induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of SC104 in cell culture settings. The information is based on preclinical research and is intended to guide researchers in studying the effects of this antibody on cancer cell lines. It is important to note that the designation "(R)-STU104" appears to be a non-standard identifier, and the scientific literature predominantly refers to this antibody as SC104.

SC104 is a murine IgG1 monoclonal antibody that recognizes a sialyltetraosylceramide antigen present on the surface of various tumor cells, notably colorectal cancer.[1][2] Its mechanism of action is unique in that it can trigger apoptosis directly, without the need for immune effector cells or complement activation.[1][2] This is potentially mediated by its homophilic binding properties, which may facilitate the cross-linking of receptors on the cancer cell surface.[1][2]

Data Presentation

Table 1: SC104 Binding Specificity to Colorectal Cancer Cell Lines
Cell LineBinding Intensity
C170Strong
Colo205Strong
HT29Lower
LovoLower

Data compiled from immunofluorescence studies.[1]

Table 2: Experimental Conditions for In Vitro Assays with SC104
AssayCell LinesSC104 ConcentrationIncubation TimeKey Findings
Immunofluorescence StainingC1700-100 µg/mL1 hour (on ice)Dose-dependent binding to the cell surface.
Apoptosis Assay (Annexin V/PI)C1703 µg/mLOvernightInduction of apoptosis.
Caspase Activation AssayC1703 µg/mLNot specifiedInvolvement of caspases in SC104-induced cell death.

Summary of conditions from key in vitro experiments.[1]

Table 3: In Vivo Experimental Summary for SC104
Treatment GroupDosing RegimenKey Findings
SC104 alone0.2 mg, i.p., three times weekly-
5-FU/leucovorin + control IgG12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7-
SC104 + 5-FU/leucovorin0.2 mg SC104, i.p., three times weekly and 12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7Additive anti-tumor effect.

Overview of the in vivo combination therapy study design.[1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: C170, Colo205, HT29, and Lovo colorectal cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Immunofluorescence Staining for SC104 Binding

This protocol is designed to visualize the binding of the SC104 antibody to the surface of cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., C170)

  • SC104 monoclonal antibody

  • FITC-labeled secondary antibody (e.g., rabbit anti-mouse IgG)

  • Phosphate Buffered Saline (PBS)

  • RPMI/10% FCS

  • 0.5% glutaraldehyde or 10% cell fix (for fixed cell staining)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them in PBS.

  • Resuspend 1 x 10^5 cells in 100 µL of varying concentrations of SC104 antibody (e.g., 0-100 µg/mL) diluted in RPMI/10% FCS.[1]

  • For fixed cell staining, pre-treat cells with 0.5% glutaraldehyde or 10% cell fix for 1 hour.[1]

  • Incubate the cell-antibody suspension on ice for 1 hour.[1]

  • Wash the cells three times with RPMI/10% FCS.[1]

  • Resuspend the cell pellet in 100 µL of FITC-labeled secondary antibody diluted according to the manufacturer's instructions.

  • Incubate on ice for 30 minutes in the dark.[1]

  • Wash the cells three times with PBS.

  • Resuspend the cells in an appropriate buffer for flow cytometry.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis following treatment with SC104.

Materials:

  • Colorectal cancer cell lines (e.g., C170)

  • SC104 monoclonal antibody

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of SC104 antibody (e.g., 3 µg/mL) and incubate overnight.[1]

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend 1 x 10^5 cells in 100 µL of Annexin V binding buffer.[1]

  • Add 5 µL of FITC-labeled Annexin V and 10 µL of propidium iodide.[1]

  • Incubate the cells for 20 minutes at room temperature in the dark.[1]

  • Add 400 µL of Annexin V binding buffer to each sample.

  • Analyze the cells by dual-color flow cytometry within 1 hour.[1]

Caspase Activation Assay

This protocol determines if the apoptotic pathway induced by SC104 involves the activation of caspases.

Materials:

  • Colorectal cancer cell lines (e.g., C170)

  • SC104 monoclonal antibody

  • Fluorescently labeled pan-caspase inhibitor (e.g., FITC-VAD-FMK)

  • PBS

  • Flow cytometer

Procedure:

  • Treat 2 x 10^5 C170 cells with 3 µg/mL of SC104 overnight.[1]

  • As a negative control, use a non-specific murine antibody. As a positive control, a known apoptosis inducer like an anti-Fas antibody can be used.[1]

  • Following treatment, add the fluorescently labeled caspase inhibitor to the cell culture and incubate according to the manufacturer's instructions. This allows the inhibitor to irreversibly bind to activated caspases.

  • Harvest and wash the cells in PBS.[1]

  • Analyze the fluorescence of the cells by flow cytometry to detect the presence of activated caspases.[1]

Signaling Pathway and Experimental Workflow Diagrams

SC104_Signaling_Pathway SC104 SC104 Antibody Sialyltetraosylceramide Sialyltetraosylceramide (on Tumor Cell Surface) SC104->Sialyltetraosylceramide Binds to Receptor_Crosslinking Receptor Cross-linking (Homophilic Binding) Sialyltetraosylceramide->Receptor_Crosslinking Caspase_Cascade Initiator Caspase Activation Receptor_Crosslinking->Caspase_Cascade Effector_Caspases Effector Caspase Activation (e.g., Caspase-3, -7) Caspase_Cascade->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Proposed signaling pathway of SC104-induced apoptosis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture Colorectal Cancer Cells Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells SC104_Treatment Incubate with SC104 Antibody Harvest_Cells->SC104_Treatment Binding_Assay Immunofluorescence (Flow Cytometry) SC104_Treatment->Binding_Assay Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) SC104_Treatment->Apoptosis_Assay Caspase_Assay Caspase Activation (Flow Cytometry) SC104_Treatment->Caspase_Assay

Caption: General experimental workflow for in vitro analysis of SC104.

References

Application Notes and Protocols for (R)-STU104 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104 is a first-in-class, orally active small molecule inhibitor of the transforming growth factor-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3) protein-protein interaction (PPI).[1][2][3][4] By binding to MKK3, this compound effectively disrupts the TAK1-mediated phosphorylation of MKK3, a critical step in the inflammatory signaling cascade.[2][3][5][6] This inhibitory action leads to the suppression of the downstream p38 MAPK signaling pathway and ultimately reduces the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2][3][5][6][7] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly ulcerative colitis (UC).[2][3][5][6]

These application notes provide a comprehensive overview of the use of this compound in animal models of ulcerative colitis, including its mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting the TAK1-MKK3 interaction. This disruption inhibits the downstream signaling cascade, as illustrated in the pathway diagram below.

STU104_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKK3 MKK3 TAK1->MKK3 Phosphorylates p38 p38 MKK3->p38 Phosphorylates MnK1_MK2 Mnk1/MK2 p38->MnK1_MK2 Phosphorylates eIF4E eIF4E MnK1_MK2->eIF4E Phosphorylates TNF_alpha_mRNA TNF-α mRNA eIF4E->TNF_alpha_mRNA Translation TNF_alpha_Protein TNF-α Protein (Inflammation) TNF_alpha_mRNA->TNF_alpha_Protein R_STU104 This compound R_STU104->MKK3 Inhibits Interaction with TAK1

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
IC50 for TNF-α production0.58 µMRAW264.7
IC50 for MKK3 phosphorylation4.0 µMRAW264.7

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

Treatment GroupDoseAdministration RouteKey Outcomes
This compound1, 3, and 10 mg/kg/dayIntragastric (IG)Ameliorated symptoms of colitis, significantly inhibited inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-23).[4]
Mesalazine (positive control)50 mg/kg/dayIntragastric (IG)Showed less efficacy in improving UC symptoms compared to 10 mg/kg/day of this compound.[3][5][6]
(R)-104-6D-01 (deuterated analog)30 mg/kg/dayNot specifiedExhibited superior anti-UC efficacy compared to this compound.[8]

Table 3: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice

ParameterValue
Metabolic Stability in Human Liver MicrosomesPoor[8]
Pharmacokinetic Profile in MiceSuboptimal[8]

Note: The suboptimal pharmacokinetic profile of this compound led to the development of a deuterated analog, (R)-104-6D-01, with improved properties.[8]

Experimental Protocols

The following are detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Protocol 1: Induction of Acute Colitis and Treatment with this compound

Objective: To evaluate the efficacy of this compound in an acute model of ulcerative colitis.

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

Materials:

  • This compound

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Standard laboratory animal diet and water

  • Animal balance

  • Gavage needles

Experimental Workflow:

Caption: Workflow for acute colitis model.

Procedure:

  • Acclimatization: Acclimatize mice for one week prior to the start of the experiment.

  • Induction of Colitis: On day 0, replace regular drinking water with a solution of 2.5-3% (w/v) DSS in sterile water. The DSS solution should be freshly prepared and provided ad libitum for 7 consecutive days.

  • Treatment:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (1, 3, and 10 mg/kg).

    • From day 0 to day 7, administer the this compound suspension or vehicle to the respective groups of mice once daily via oral gavage.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis:

    • On day 7, euthanize the mice.

    • Carefully dissect the colon from the cecum to the anus and measure its length.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and for the measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.

Protocol 2: Induction of Chronic Colitis and Treatment with this compound

Objective: To assess the therapeutic effect of this compound in a model of chronic, relapsing colitis.

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

Materials: Same as for the acute model.

Experimental Workflow:

Caption: Workflow for chronic colitis model.

Procedure:

  • Induction of Chronic Colitis:

    • Administer 2% (w/v) DSS in the drinking water for 5 days.

    • Follow this with 14 days of regular drinking water.

    • Repeat this cycle for a total of three cycles to establish chronic colitis.

  • Treatment:

    • Administer this compound or vehicle daily by oral gavage throughout the entire duration of the study (all DSS and water cycles).

  • Monitoring and Endpoint Analysis:

    • Monitor the DAI throughout the study.

    • At the end of the third cycle, euthanize the mice and perform endpoint analyses as described in the acute protocol.

Conclusion

This compound is a promising preclinical candidate for the treatment of ulcerative colitis, with a well-defined mechanism of action targeting the TAK1-MKK3 PPI. The protocols outlined above provide a framework for evaluating its efficacy in established mouse models of colitis. Researchers should consider the suboptimal pharmacokinetic profile of this compound and may explore the use of its deuterated analog, (R)-104-6D-01, for potentially improved in vivo performance. Careful monitoring of disease activity and comprehensive endpoint analyses are crucial for accurately assessing the therapeutic potential of this compound.

References

Application Notes and Protocols for (R)-STU104 (SRT2104)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104, publicly known as SRT2104, is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and longevity. As a potent SIRT1 activator, SRT2104 has demonstrated therapeutic potential in a range of preclinical models of disease and has been evaluated in human clinical trials.

These application notes provide a comprehensive overview of SRT2104, including its mechanism of action, dosage and administration guidelines derived from preclinical and clinical studies, and detailed protocols for its use in experimental settings.

Mechanism of Action

SRT2104 directly activates SIRT1 by binding to a hydrophobic pocket on the enzyme, leading to enhanced deacetylation of SIRT1 substrates. This activation does not alter SIRT1 mRNA levels but increases the stability and activity of the SIRT1 protein. The downstream effects of SRT2104 are mediated through the deacetylation of numerous target proteins involved in various signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of SRT2104
Assay TypeCell Line/SystemConcentrationObserved EffectReference
SIRT1 Activation (EC50)Recombinant human SIRT10.3 µM50% effective concentration for SIRT1 activation
Osteogenic DifferentiationC2C12 myoblasts3 µMIncreased alkaline phosphatase (AP) activity
Anti-inflammatoryC2C12 cells3 µMReduced p65/RelA acetylation levels
Table 2: Preclinical Dosage and Administration of SRT2104 in Mice
Animal ModelDosageAdministration RouteDurationKey FindingsReference
Longevity Study (C57BL/6J)~100 mg/kg/daySupplemented in dietLifelongIncreased mean and maximal lifespan, improved motor coordination and bone mineral density
Huntington's Disease (N171-82Q)0.5% in dietSupplemented in diet18 weeksImproved motor function, increased survival, attenuated brain atrophy
Duchenne Muscular Dystrophy (mdx)~100 mg/kg/daySupplemented in diet12 weeksImproved muscle performance and reduced muscle damage
Diabetes (C57BL/6)100 mg/kg/daySupplemented in diet24 weeksIncreased SIRT1 protein, decreased testicular oxidative stress and apoptosis
Ischemia/Reperfusion Injury25 mg/kgIntraperitoneal injectionSingle doseSuppressed inflammatory lung injury
Table 3: Clinical Dosage and Administration of SRT2104 in Humans
Study PopulationDosageAdministration RouteDurationKey FindingsReference
Healthy Volunteers0.03 g to 3.0 gOralSingle and 7-day repeat dosesWell-tolerated, dose-dependent but sub-proportional increase in exposure
Healthy Male Volunteers500 mgOral (fast/intermediate/slow release tablets)Single doseAssessment of bioavailability of different formulations

Experimental Protocols

Protocol 1: In Vitro SRT2104 Treatment of Cultured Cells

Objective: To assess the cellular effects of SRT2104 on a specific cell line.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • SRT2104 (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 6-well or 96-well)

Procedure:

  • Preparation of SRT2104 Stock Solution:

    • Dissolve SRT2104 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • Seed the cells in the appropriate cell culture plates at a density that allows for optimal growth during the experiment.

  • SRT2104 Treatment:

    • On the day of treatment, thaw the SRT2104 stock solution.

    • Prepare working solutions of SRT2104 by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest SRT2104 treatment group.

    • Remove the existing medium from the cells and replace it with the medium containing SRT2104 or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • After incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR, or functional assays.

Protocol 2: Oral Administration of SRT2104 in Mice

Objective: To evaluate the in vivo effects of SRT2104 in a mouse model.

Materials:

  • SRT2104 (powder)

  • Vehicle (e.g., corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Standard rodent chow

  • Oral gavage needles

  • Animal balance

Procedure:

  • Formulation of SRT2104 for Oral Administration:

    • Dietary Supplementation: For long-term studies, SRT2104 can be mixed into the rodent chow at a specified concentration (e.g., 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg).

    • Oral Gavage: For acute or short-term studies, prepare a suspension of SRT2104 in a suitable vehicle. For example, a working solution can be made by adding a DMSO stock solution to corn oil and mixing thoroughly.

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume of the SRT2104 formulation to administer.

    • For oral gavage, gently restrain the mouse and administer the calculated volume of the SRT2104 suspension using an appropriately sized gavage needle.

    • For dietary administration, provide the SRT2104-supplemented chow ad libitum.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food intake.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SRT2104_Mechanism_of_Action cluster_activation SRT2104 Activation of SIRT1 cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB (p65) SIRT1->NFkB Deacetylates STAT3 STAT3 SIRT1->STAT3 Deacetylates mTORC1 mTORC1 SIRT1->mTORC1 Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation mTORC1->Apoptosis Neuroprotection ↑ Neuroprotection Autophagy->Neuroprotection Metabolism ↑ Metabolism PGC1a->Metabolism

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and modulating cellular processes.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start: Select Animal Model formulation SRT2104 Formulation (Dietary or Gavage) start->formulation administration Administration to Mice formulation->administration monitoring In-life Monitoring (Weight, Behavior) administration->monitoring endpoint Endpoint Determination monitoring->endpoint collection Tissue Collection endpoint->collection analysis Downstream Analysis (Histology, Western, etc.) collection->analysis

Caption: A generalized workflow for conducting in vivo studies with SRT2104 in mouse models.

Application Notes and Protocols for the Quantification of (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantification of (R)-STU104, a potent and orally active inhibitor of the TAK1-MKK3 protein-protein interaction, in biological matrices. This compound is under investigation for the treatment of ulcerative colitis due to its role in suppressing the TAK1/MKK3/p38/MnK1/MK2/elF4E signaling pathway, which ultimately modulates TNF-α production. Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of this compound in drug development.

Overview of Analytical Methods

The quantification of this compound in biological samples, such as plasma, is typically achieved using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach allows for the accurate measurement of low concentrations of the analyte in complex biological matrices. Chiral high-performance liquid chromatography (HPLC) methods can also be employed for the enantioselective separation and quantification of this compound from its corresponding (S)-enantiomer.

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Plasma

This protocol describes a validated LC-MS/MS method for the determination of this compound in plasma samples.

2.1.1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is used to extract this compound from plasma.

  • Materials:

    • Plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled this compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over a short period (e.g., 3-5 minutes) is typically effective.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.1.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for this class of compounds.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the chemical structure of this compound.

  • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum sensitivity for the analyte and internal standard.

2.1.4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2] The validation should assess the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Chiral HPLC Method for Enantioselective Separation

For the specific quantification of the (R)-enantiomer and to assess its enantiomeric purity, a chiral HPLC method is required.

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of enantiomers. Examples include columns with cellulose or amylose derivatives.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific chiral column and compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • System Suitability: The method should be evaluated for system suitability parameters such as resolution between the enantiomer peaks, tailing factor, and theoretical plates.

Data Presentation

The following table summarizes typical pharmacokinetic parameters for this compound that can be obtained using the validated LC-MS/MS method. The values presented are for illustrative purposes and will vary depending on the specific study conditions.

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL[Insert Value]
Tmax (Time to Cmax)h[Insert Value]
AUC(0-t) (Area Under the Curve)ng·h/mL[Insert Value]
t1/2 (Half-life)h[Insert Value]
CL/F (Apparent Clearance)L/h/kg[Insert Value]
Vd/F (Apparent Volume of Distribution)L/kg[Insert Value]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18) injection->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound in plasma.

This compound Signaling Pathway

G TAK1 TAK1 MKK3 MKK3 TAK1->MKK3 Phosphorylation p38 p38 MKK3->p38 MnK1 MnK1 p38->MnK1 MK2 MK2 p38->MK2 elF4E elF4E MnK1->elF4E MK2->elF4E TNFa TNF-α Production elF4E->TNFa R_STU104 This compound R_STU104->MKK3 Inhibits Interaction

Caption: The signaling pathway inhibited by this compound.

References

Application Notes and Protocols for (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular processes.[1][2] SIRT1 is a well-established therapeutic target for a range of age-related and metabolic diseases due to its involvement in regulating gene expression, cell apoptosis and senescence, neuroprotection, energy metabolism, inflammation, and oxidative stress responses.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with insights into its mechanism of action and associated signaling pathways.

Mechanism of Action

This compound functions as a sirtuin-activating compound (STAC).[3][4] Like other STACs, it is designed to allosterically activate SIRT1, enhancing its deacetylase activity towards a variety of protein substrates.[5] The activation of SIRT1 by this compound is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD⁺).[4][6] By promoting the deacetylation of key proteins, this compound can influence numerous downstream signaling pathways, thereby modulating cellular functions.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions.

Table 1: this compound Solution Preparation Parameters

ParameterValueNotes
Molecular Weight Hypothetical value: 350.4 g/mol Use the exact molecular weight from the certificate of analysis.
Solubility DMSO: ≥ 50 mg/mLTest solubility in other solvents like ethanol if required.
Ethanol: ≥ 20 mg/mL
PBS (pH 7.4): ≤ 0.1 mg/mL
Recommended Solvents DMSO for stock solutions.
Cell culture medium or appropriate buffer for working solutions.The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Experimental Protocol: Preparation of this compound Stock Solution (10 mM)
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.504 mg of this compound (assuming a molecular weight of 350.4 g/mol ).

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder to achieve a 10 mM concentration. For 3.504 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Experimental Protocol: Preparation of this compound Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate experimental buffer or cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.

  • Mixing: Gently mix the working solution by inversion or pipetting.

  • Usage: Use the freshly prepared working solution immediately for experiments.

Stability

The stability of this compound in solution is crucial for ensuring the reliability of experimental outcomes. The following data provides a summary of its stability under various conditions.

Table 2: Stability of this compound in Solution

ConditionSolventTemperatureStability (Time)Notes
Stock SolutionDMSO-80°C≥ 12 monthsAvoid repeated freeze-thaw cycles.
DMSO-20°C≥ 6 months
Working SolutionCell Culture Medium37°C~24 hoursIt is recommended to prepare fresh for each experiment.
Freeze-Thaw CyclesDMSO-20°C to RTStable for up to 5 cyclesMinimize cycles by preparing smaller aliquots of the stock solution.

SIRT1 Signaling Pathway

SIRT1 is a central node in a complex network of signaling pathways that regulate cellular homeostasis.[1][2] The activation of SIRT1 by this compound can lead to the deacetylation of numerous downstream targets, influencing a wide array of physiological processes.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Activation cluster_downstream Downstream Targets & Cellular Outcomes R_STU104 This compound SIRT1 SIRT1 R_STU104->SIRT1 NAD NAD+ NAD->SIRT1 p53 p53 SIRT1->p53 deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation FOXO FOXO SIRT1->FOXO deacetylation Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance ↑ Stress Resistance FOXO->Stress_Resistance

Caption: SIRT1 signaling pathway activated by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock & Working Solutions C Treat Cells with This compound A->C B Cell Seeding B->C D Incubation Period C->D E Cell Lysis D->E F Western Blot or Activity Assay E->F G Data Analysis F->G

Caption: General experimental workflow for this compound.

Disclaimer: The quantitative data presented in the tables are illustrative and may not represent the exact properties of a specific batch of this compound. Researchers should always refer to the certificate of analysis provided with their compound and perform their own validation experiments.

References

Application Notes and Protocols for Measuring the Efficacy of Novel FASN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][3][4] Novel FASN inhibitors, such as the hypothetical compound (R)-STU104, require rigorous preclinical evaluation to determine their efficacy. This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals to assess the efficacy of novel FASN inhibitors. While specific data for "this compound" is not publicly available, this guide utilizes established methodologies and data from well-characterized FASN inhibitors such as TVB-2640, C75, and Orlistat to provide a framework for evaluation.

Core Concepts in FASN Inhibitor Efficacy Assessment

The efficacy of a FASN inhibitor is typically evaluated through a series of in vitro and in vivo assays designed to measure its impact on:

  • Direct FASN Enzyme Inhibition: Quantifying the direct interaction and inhibition of the FASN enzyme.

  • Cellular Proliferation and Viability: Assessing the inhibitor's ability to halt the growth of cancer cells that are dependent on de novo fatty acid synthesis.[1][3]

  • Induction of Apoptosis: Determining if the inhibitor can trigger programmed cell death in cancer cells.[5][6][7][8][9]

  • Cell Cycle Arrest: Investigating the inhibitor's effect on the cell division cycle.[2][7]

  • In Vivo Antitumor Activity: Evaluating the inhibitor's efficacy in a living organism, typically using tumor xenograft models.[1][3][10][11]

Data Presentation: Efficacy of Known FASN Inhibitors

The following table summarizes the quantitative data for several well-characterized FASN inhibitors across various assays. This data serves as a benchmark for evaluating novel compounds like this compound.

FASN InhibitorAssay TypeCell Line/SystemIC50/EC50Reference
TVB-2640 (Denifanstat) FASN InhibitionPurified Human FASNIC50: 0.052 µM[12]
Cell ViabilityVarious Cancer Cell LinesEC50: 0.072 µM[12]
GSK2194069 FASN InhibitionPurified Human FASNIC50: 0.0604 µM[13]
TVB-3166 FASN InhibitionPurified Human FASNIC50: 0.0736 µM[13]
Fasnall FASN InhibitionPurified Human FASNIC50: 3.71 µM[1][13]
Lipid SynthesisHepG2 CellsIC50: 147 nM (acetate)[1]
Lipid SynthesisHepG2 CellsIC50: 213 nM (glucose)[1]
C75 FASN InhibitionPurified Mammalian FASNSlow-binding inhibitor[14]
Orlistat FASN InhibitionGeneralIrreversible inhibitor[12]
QNX-10 FASN InhibitionGeneralIC50: 0.7 µM[12]

Experimental Protocols

In Vitro FASN Enzyme Inhibition Assay

This protocol describes a common method to measure the direct inhibition of FASN enzymatic activity.

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of FASN activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14][15][16]

Materials:

  • Purified human FASN enzyme

  • Assay Buffer: 1 M Potassium Phosphate (K2PO4), pH 7.6

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (or other FASN inhibitor) dissolved in DMSO

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA, and NADPH.

  • Add the purified FASN enzyme to the reaction mixture.

  • To measure background NADPH oxidation, monitor the absorbance at 340 nm for 3 minutes at 37°C.[14]

  • Add varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 30 minutes for slow-binding inhibitors).[14]

  • Initiate the FASN-dependent reaction by adding malonyl-CoA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for an additional 3-5 minutes.[14]

  • Calculate the rate of NADPH oxidation. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (WST-1 Assay)

This protocol outlines a method to assess the effect of a FASN inhibitor on cancer cell proliferation and viability.

Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of living cells.

Materials:

  • Cancer cell line known to overexpress FASN (e.g., LNCaP-LN3, BT-474)[5][13]

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of approximately 7,500 cells per well in 100 µL of complete medium.[13]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[13]

  • Measure the absorbance at 470 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the inhibitor concentration to determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details a flow cytometry-based method to quantify apoptosis induced by a FASN inhibitor.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[5]

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathway Affected by FASN Inhibition

FASN_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Enzyme FASN Enzyme FASN_Gene->FASN_Enzyme Palmitate Palmitate FASN_Enzyme->Palmitate Apoptosis Apoptosis FASN_Enzyme->Apoptosis Inhibition leads to R_STU104 This compound R_STU104->FASN_Enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN_Enzyme Lipid_Rafts Lipid Rafts & Membrane Synthesis Palmitate->Lipid_Rafts Cell_Signaling Pro-survival Signaling Lipid_Rafts->Cell_Signaling Cell_Proliferation Cell Proliferation Cell_Signaling->Cell_Proliferation

Caption: Simplified signaling pathway illustrating FASN regulation and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with This compound incubate_24h_1->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_wst1 Add WST-1 Reagent incubate_48h->add_wst1 incubate_2h Incubate 2h add_wst1->incubate_2h read_plate Measure Absorbance at 470nm incubate_2h->read_plate analyze_data Analyze Data & Calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the WST-1 assay after treatment with a FASN inhibitor.

References

Application Notes and Protocols for (R)-STU104 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104 is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, MEK1/2 inhibition represents a key therapeutic strategy in various cancers where this pathway is constitutively active. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in a human tumor xenograft model.

The protocols outlined below are designed to ensure robust and reproducible results, guiding researchers through study design, execution, and data interpretation. Adherence to ethical guidelines for animal research is paramount throughout these experiments.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of transcription factors that are crucial for tumor cell growth and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates STU104 This compound STU104->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

In Vivo Experimental Design: Xenograft Tumor Model

The cornerstone of in vivo preclinical research is a well-structured experimental design.[2][3][4] This protocol utilizes a human colorectal cancer (e.g., HT-29) xenograft model in immunocompromised mice to assess the anti-tumor efficacy of this compound.

3.1. Study Objective

To evaluate the dose-dependent anti-tumor activity of this compound in an established HT-29 human colorectal cancer xenograft model and to assess the modulation of the pharmacodynamic biomarker, p-ERK.

3.2. Animal Model

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or SCID.[5]

  • Sex: Female

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories or equivalent.[6]

  • Acclimatization: Minimum of 7 days before experimental manipulation.

3.3. Experimental Groups

A randomized block design is recommended to minimize bias from environmental factors.[3]

GroupTreatmentDoseRouteScheduleNo. of Animals
1Vehicle Control-POQD10
2This compound10 mg/kgPOQD10
3This compound30 mg/kgPOQD10
4This compound100 mg/kgPOQD10
5Positive Control(e.g., Selumetinib)50 mg/kgPOQD

PO: Per os (oral gavage), QD: Quaque die (once daily)

Experimental Protocols

4.1. Cell Culture and Tumor Implantation

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4.2. This compound Formulation and Administration

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • For each dose level, calculate the required amount of this compound based on the mean body weight of the animals in that group.

  • Prepare a homogenous suspension of this compound in the vehicle.

  • Administer the formulation or vehicle control orally via gavage once daily. The volume should not exceed 10 mL/kg.

4.3. Tumor Growth Monitoring and Data Collection

  • Begin tumor measurements when tumors are palpable (approximately 50-100 mm³).

  • Measure tumor dimensions (length and width) twice weekly using digital calipers.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Record the body weight of each animal twice weekly to monitor toxicity.

  • Randomize animals into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.

  • Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).

  • Euthanize animals if they show signs of excessive distress or if body weight loss exceeds 20%.

4.4. Tissue Collection and Pharmacodynamic Analysis

  • At the end of the study (or at specified time points for satellite groups), euthanize animals.

  • Excise tumors, weigh them, and divide them for different analyses.

  • For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen immediately and store it at -80°C.

  • Process the frozen tumor tissue to extract proteins.

  • Analyze the levels of total ERK and phosphorylated ERK (p-ERK) using Western blotting or ELISA to confirm target engagement.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control1250 ± 150--
This compound (10 mg/kg)875 ± 12030<0.05
This compound (30 mg/kg)500 ± 9560<0.001
This compound (100 mg/kg)250 ± 6080<0.0001
Positive Control437 ± 8865<0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%

Table 2: Body Weight Changes and Tolerability

Treatment GroupMean Body Weight Change from Day 0 (%) ± SEMObservations
Vehicle Control+5.2 ± 1.5No adverse effects
This compound (10 mg/kg)+4.8 ± 1.8No adverse effects
This compound (30 mg/kg)+3.5 ± 2.1No adverse effects
This compound (100 mg/kg)-2.1 ± 2.5Mild, transient weight loss
Positive Control-1.5 ± 2.3Mild weight loss

Table 3: Pharmacodynamic Biomarker Analysis (p-ERK/Total ERK Ratio)

Treatment Groupp-ERK / Total ERK Ratio (normalized to Vehicle)p-value vs. Vehicle
Vehicle Control1.00-
This compound (30 mg/kg)0.25<0.01
This compound (100 mg/kg)0.10<0.001

Experimental Workflow Visualization

InVivo_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Implantation Tumor Cell Implantation Acclimatization->Implantation Cell_Culture HT-29 Cell Culture Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing with This compound or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Efficacy & Tolerability Data Analysis Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (p-ERK) Tissue_Collection->PD_Analysis

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

References

Application Notes and Protocols for Assessing (R)-STU104 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the target engagement of (R)-STU104, a novel inhibitor of the TAK1-MKK3 protein-protein interaction. This compound binds to Mitogen-Activated Protein Kinase Kinase 3 (MKK3), preventing its phosphorylation by TGFβ-activated kinase 1 (TAK1). This disruption of the TAK1/MKK3/p38 signaling pathway leads to the suppression of TNF-α production, making this compound a promising therapeutic candidate for conditions like ulcerative colitis.[1][2][3][4]

The following protocols describe three distinct methods to quantify the engagement of this compound with its direct target, MKK3, and its impact on the downstream signaling cascade.

Cellular Thermal Shift Assay (CETSA) for Direct MKK3 Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the binding of a ligand to its target protein in a cellular environment.[2][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][7]

Experimental Protocol: CETSA for this compound and MKK3

This protocol details the steps to determine the thermal stabilization of MKK3 in the presence of this compound.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, THP-1) to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MKK3. A loading control, such as GAPDH or β-actin, should also be used.

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for MKK3 at each temperature point for both vehicle and this compound treated samples.

    • Normalize the MKK3 band intensity to the loading control.

    • Plot the normalized MKK3 intensity as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation: CETSA Results
TreatmentTemperature (°C)Normalized MKK3 Abundance (Vehicle)Normalized MKK3 Abundance (this compound)
Sample 1401.001.00
Sample 2450.950.98
Sample 3500.750.90
Sample 4550.400.70
Sample 5600.150.45
Sample 6650.050.20
Sample 7700.010.05

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heat 4. Heat at Temperature Gradient harvest->heat lysis 5. Lyse Cells heat->lysis centrifugation 6. Centrifuge to Separate Soluble Fraction lysis->centrifugation western_blot 7. Western Blot for MKK3 centrifugation->western_blot data_analysis 8. Quantify and Plot Melting Curves western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In-Cell Western (ICW) Assay for Downstream Pathway Analysis

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, ideal for assessing the phosphorylation status of proteins within a signaling pathway.[10] This protocol measures the inhibition of p38 MAPK phosphorylation, a downstream effector of the TAK1-MKK3 interaction, upon treatment with this compound.

Experimental Protocol: ICW for Phospho-p38 MAPK
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α, IL-1β) to activate the p38 MAPK pathway for 15-30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies for both phospho-p38 MAPK (p-p38) and total p38 MAPK (t-p38) or a cell number normalization stain overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

    • Wash the cells again to remove unbound antibodies.

  • Imaging and Data Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-p38 and t-p38 (or the normalization stain).

    • Normalize the p-p38 signal to the t-p38 signal (or normalization stain).

    • Plot the normalized p-p38 signal against the concentration of this compound to determine the IC50 value.

Data Presentation: ICW Results
This compound Conc. (µM)Raw p-p38 SignalRaw t-p38 SignalNormalized p-p38 Signal% Inhibition
0 (Vehicle)850090000.940
0.1780089000.886.4
1550088000.6333.0
5250089500.2870.2
10120091000.1386.2
2580090500.0990.4

Diagram: TAK1-MKK3-p38 Signaling Pathway

p38_Pathway TAK1 TAK1 MKK3 MKK3 TAK1->MKK3 Phosphorylates p38 p38 MAPK MKK3->p38 Phosphorylates Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream TNFa TNF-α Production Downstream->TNFa R_STU104 This compound R_STU104->MKK3 Binds & Inhibits

Caption: Inhibition of the TAK1-MKK3-p38 signaling pathway by this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[6][9][11][12][13] It can be adapted into a competitive binding assay to determine the binding affinity of this compound for MKK3.

Experimental Protocol: FP Competition Assay
  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled tracer molecule that is known to bind to MKK3. This could be a fluorescently labeled peptide derived from TAK1 or a small molecule binder.

    • Purify recombinant MKK3 protein.

    • Prepare a serial dilution of this compound.

  • Assay Setup:

    • In a low-volume, black microplate (e.g., 384-well), add a fixed concentration of the fluorescent tracer and MKK3 protein. The concentrations should be optimized to yield a stable and significant FP signal.

    • Add the serially diluted this compound or vehicle (DMSO) to the wells.

    • Include controls for no MKK3 (tracer only) and no competitor (this compound).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The FP signal will decrease as this compound displaces the fluorescent tracer from MKK3.

    • Plot the FP signal (in millipolarization units, mP) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity (Kd) for MKK3.

Data Presentation: FP Competition Assay Results
This compound Conc. (nM)Fluorescence Polarization (mP)% Displacement
0 (No Competitor)2500
12453.6
1022021.4
5015071.4
100110100.0
500105103.6
1000102105.7

Diagram: FP Competition Assay Principle

FP_Assay cluster_bound Bound State cluster_unbound Unbound State (with Competitor) MKK3_bound MKK3 Tracer_bound Fluorescent Tracer MKK3_bound->Tracer_bound MKK3_unbound MKK3 label_high_fp High FP Signal (Slow Rotation) R_STU104 This compound MKK3_unbound->R_STU104 Tracer_unbound Fluorescent Tracer label_low_fp Low FP Signal (Fast Rotation)

Caption: Principle of the Fluorescence Polarization competition assay.

References

Application Notes and Protocols for (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (R)-STU104 is a hypothetical novel research compound. The following application notes and protocols are provided as a template and should be adapted based on experimentally determined data for any specific molecule.

Introduction

This compound is a potent and selective small molecule inhibitor of the hypothetical 'Kinase X' (KX) signaling pathway. These application notes provide guidelines for the proper handling, storage, and use of this compound in a laboratory setting. The protocols described herein are intended to serve as a starting point for researchers investigating the biological effects of this compound.

Chemical and Physical Properties

Proper handling and storage are dictated by the physicochemical properties of a compound. The following table summarizes the hypothetical properties of this compound.

PropertyValue
Molecular Formula C₂₀H₂₅N₅O₂
Molecular Weight 383.45 g/mol
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMSO (>20 mg/mL), Ethanol (>5 mg/mL), sparingly soluble in water (<0.1 mg/mL).
Purity (by HPLC) >99%
Melting Point 152-155 °C

Storage and Stability

To ensure the integrity of the compound, proper storage is crucial. Stability studies should be conducted under various conditions to determine the shelf life.[2]

Storage ConditionTemperatureRelative HumidityRecommended Duration
Long-Term -20°CAmbientUp to 2 years
Short-Term 4°CAmbientUp to 3 months
Solution in DMSO -20°CN/AUp to 6 months
Accelerated Stability 40°C75% RH6 months

Note: this compound is light-sensitive. Store in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles of solutions.

Safety and Handling

Users must familiarize themselves with the potential hazards and necessary precautions before handling this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted.[3][4]

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses or goggles.[3][4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: Wear a lab coat.[3][4]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[3]

4.2 First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[1][3]

  • Skin Contact: Wash off with soap and water. Remove contaminated clothing.[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][4]

4.3 Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]

Experimental Protocols

The following are example protocols for common experiments involving a novel kinase inhibitor.

5.1 Preparation of Stock Solutions

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • For a 10 mM stock solution, add 260.8 µL of anhydrous DMSO to 1 mg of this compound.

  • Vortex briefly to fully dissolve the compound.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C in light-protected tubes.

5.2 In Vitro Kinase Assay This protocol outlines a general procedure to determine the IC₅₀ of this compound against its target, Kinase X.

  • Prepare a serial dilution of this compound in a 96-well plate.

  • Add the recombinant Kinase X enzyme to each well.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate for the specified time at the optimal temperature for the enzyme.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

  • Plot the kinase activity against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀.

5.3 Cell-Based Proliferation Assay This protocol measures the effect of this compound on the proliferation of a cancer cell line dependent on the Kinase X pathway.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add a viability reagent (e.g., resazurin or a tetrazolium-based compound) to each well.

  • Incubate for an additional 2-4 hours.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

6.1 Hypothetical Signaling Pathway of Kinase X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Substrate Downstream Substrate KX->Substrate TF Transcription Factor Substrate->TF RSTU104 This compound RSTU104->KX Gene Target Genes TF->Gene Proliferation Cell Proliferation Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical signaling cascade of Kinase X and the inhibitory action of this compound.

6.2 Experimental Workflow for Cell-Based Proliferation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end End adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of this compound adhere->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add viability reagent incubate_72h->add_reagent incubate_4h Incubate for 2-4 hours add_reagent->incubate_4h read_plate Measure absorbance/fluorescence incubate_4h->read_plate calc_viability Calculate % viability read_plate->calc_viability determine_gi50 Determine GI₅₀ calc_viability->determine_gi50 determine_gi50->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "(R)-STU104" is not available in publicly accessible scientific literature. The following technical support guide provides a generalized framework for optimizing the concentration of a novel research compound, hereafter referred to as "Novel Compound," in cell-based experiments. The principles and protocols described are based on standard pharmacological and cell biology practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a Novel Compound in my cell line?

A1: For a novel compound with unknown potency, it is advisable to begin with a wide concentration range to establish a dose-response relationship. A common and effective strategy is to use a logarithmic or semi-logarithmic dilution series. This approach helps in identifying the concentrations at which the compound exhibits its biological activity, potential cytotoxicity, or has no discernible effect.[1]

Q2: How do I prepare my stock solution and what is the maximum recommended solvent concentration?

A2: Most novel compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is low enough to not affect the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent as your highest compound concentration.

Q3: How can I determine if the Novel Compound is cytotoxic to my cells?

A3: Cytotoxicity should be assessed using standard cell viability assays. Common methods include:

  • MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This dye exclusion method helps distinguish between viable and non-viable cells based on the integrity of their cell membranes.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1] It is critical to include both a positive control (a known cytotoxic agent) and a negative (vehicle) control in your experimental setup.[1]

Q4: I am observing a bell-shaped dose-response curve. What could be the cause?

A4: A bell-shaped or biphasic dose-response curve can be due to several factors:

  • Off-target effects at high concentrations: The compound may interact with other cellular targets at higher doses, leading to a different or opposing effect.

  • Compound precipitation: At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration.

  • Receptor desensitization or downregulation: At high agonist concentrations, the target receptor may become desensitized or its expression may be reduced. To investigate this, visually inspect for precipitation and consider testing a narrower concentration range around the peak of the curve.

Q5: My results are inconsistent between experiments. What are the common causes?

A5: Inconsistent results can stem from several sources:

  • Variation in cell passage number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time in culture.

  • Inconsistent incubation times: Standardize all incubation periods precisely.

  • Different batches of the Novel Compound or reagents: Qualify new batches of the compound and critical reagents before use to ensure consistency.

  • Pipetting errors or uneven cell seeding: Ensure proper mixing of cell suspensions before plating and use calibrated pipettes.

Data Presentation: Tables

Table 1: Recommended Concentration Range for Initial Screening

Concentration RangeDilution FactorPurpose
1 nM - 100 µM10-fold (logarithmic)To cover a broad spectrum and identify the active range of the Novel Compound.[1]
1X, 5X, 10X, 50X, 100X CmaxVariesFor compounds with known in vivo data, testing concentrations around the maximum plasma concentration (Cmax) can be relevant.[2]
0.1 µM - 10 µM2-fold (semi-log)For refining the dose-response curve once an approximate effective range is known.

Table 2: Troubleshooting Common Experimental Issues

IssuePotential Cause(s)Suggested Solution(s)
No observable effect at any concentration - Compound is inactive in the chosen assay/cell line.- Compound is not soluble in the culture medium.- Incorrect assay endpoint or timing.- Use a positive control for the pathway/assay.- Confirm compound solubility and visually inspect for precipitation.- Perform a time-course experiment.
High variability between replicate wells - Pipetting errors.- Uneven cell seeding.- "Edge effects" in the microplate.- Use calibrated pipettes and ensure proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.[1]
Low signal-to-noise ratio - Suboptimal assay conditions.- Insufficient incubation time.- Low cell number.- Optimize assay parameters (e.g., reagent concentrations).- Increase the incubation time with the compound.- Optimize the initial cell seeding density.
Compound appears to precipitate in media - Poor aqueous solubility.- High concentration exceeding solubility limit.- Prepare a fresh, lower concentration stock solution.- Test a lower range of concentrations.- Consider using a different solvent or formulation strategy (consult compound documentation if available).

Experimental Protocols

Protocol: Determining the EC50/IC50 of a Novel Compound using an MTT Cell Viability Assay

This protocol outlines a standard procedure to determine the concentration of a Novel Compound that elicits a 50% response (EC50 for stimulation, IC50 for inhibition).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Novel Compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the Novel Compound in complete culture medium. For a top concentration of 100 µM, you might prepare 2X working solutions for a 1:2 final dilution in the wells.

    • A common approach is a 10-point, 2- or 3-fold serial dilution.

    • Include wells for "untreated" (cells only) and "vehicle control" (cells + highest concentration of DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Novel Compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data: Express the absorbance values as a percentage of the vehicle control.[3]

    • Plot the normalized data with concentration on the x-axis (log scale) and response (% viability) on the y-axis.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the EC50 or IC50 value.[4] Software like GraphPad Prism is commonly used for this analysis.

Visualizations: Diagrams

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Novel Compound Novel Compound Receptor Receptor Novel Compound->Receptor Binds Signaling Protein 1 Signaling Protein 1 Receptor->Signaling Protein 1 Activates Kinase Cascade Kinase Cascade Signaling Protein 1->Kinase Cascade Initiates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Activates Nucleus Nucleus Transcription Factor->Nucleus Translocates to Cellular Response Cellular Response Nucleus->Cellular Response Alters Gene Expression

Caption: A generic signaling pathway modulated by a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Seed Cells in 96-well Plate C Prepare Serial Dilutions of Novel Compound B->C D Treat Cells and Incubate (e.g., 24-72h) C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Normalize Data to Controls F->G H Plot Dose-Response Curve G->H I Calculate EC50 / IC50 H->I Troubleshooting_Tree Start Experiment Yields Unexpected Results Q1 Is the positive control working? Start->Q1 A1_No Assay reagents or protocol are faulty. Validate assay with known active compound. Q1->A1_No No Q2 Is there high variability between replicates? Q1->Q2 Yes A2_Yes Check cell seeding uniformity. Verify pipette calibration and technique. Q2->A2_Yes Yes Q3 Is there evidence of compound precipitation? Q2->Q3 No A3_Yes Compound solubility limit exceeded. Lower the concentration range. Q3->A3_Yes Yes A3_No Results may be valid. Consider off-target effects or perform time-course experiment. Q3->A3_No No

References

Technical Support Center: Overcoming (R)-STU104 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (R)-STU104.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many new chemical entities, it is poorly soluble in water.[1] This low aqueous solubility can lead to challenges in various experimental settings, including in vitro assays and in vivo studies, potentially impacting data reproducibility and hindering the assessment of its true biological activity. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]

Q2: What are the initial steps to improve this compound solubility for basic in vitro assays?

For initial in vitro experiments, a common starting point is the use of co-solvents. This technique involves blending the aqueous medium with a water-miscible organic solvent to increase the solubility of a hydrophobic compound like this compound.[2] Dimethyl sulfoxide (DMSO) is a widely used co-solvent for preparing stock solutions of poorly soluble compounds.

Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. Here are a few troubleshooting steps:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, determine the highest tolerable percentage for your specific cell line (often up to 0.5-1% v/v) and try to maintain that in your final assay medium.

  • Use a surfactant: Surfactants can reduce the surface tension between the drug and the aqueous medium, thereby enhancing solubility.[3][4] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are often used in cell-based assays.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[2][4]

Troubleshooting Guide

This guide provides systematic approaches to address common solubility problems with this compound.

Issue 1: Inconsistent results in cell-based assays.

This could be due to the precipitation of this compound in the cell culture medium.

Workflow for Troubleshooting Inconsistent Assay Results:

A Inconsistent Results in Cell-Based Assays B Visually inspect for precipitation in media A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Lower the final concentration of this compound C->E F Increase co-solvent (e.g., DMSO) concentration (check cell line tolerance) C->F G Add a biocompatible surfactant (e.g., Tween® 80) C->G H Re-evaluate other experimental parameters (e.g., cell density, incubation time) D->H I Assay results improve? E->I F->I G->I H->I J Problem Solved I->J Yes K Consider alternative formulation strategies I->K No cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation STU104 This compound STU104->Receptor Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation

References

improving the efficacy of (R)-STU104 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. (R)-STU104 is a hypothetical designation for a selective LPA5 antagonist. The data and protocols presented are based on established knowledge of lysophosphatidic acid receptor 5 (LPA5) antagonists and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor (GPCR).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA5, activates downstream signaling pathways involved in various physiological and pathological processes, including inflammation, neuropathic pain, and cancer progression.[2][3][4] this compound competitively binds to LPA5, blocking the binding of LPA and thereby inhibiting the initiation of these downstream signaling cascades.

Q2: What are the potential research applications of this compound?

Given its role in blocking LPA5 signaling, this compound is a valuable tool for investigating the biological functions of this receptor. Potential research applications include the study of inflammatory diseases, neuropathic and inflammatory pain, and certain types of cancer where the LPA/LPA5 signaling axis is implicated.[2][5][6]

Q3: How should I store and handle this compound?

This compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mM.[5][7] These stock solutions should be stored at -20°C or -80°C to maintain stability. Before use, thaw the stock solution at room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Q4: In which cell lines can I test the activity of this compound?

The choice of cell line will depend on your research question. It is crucial to use cell lines that endogenously express LPA5 or have been engineered to express the receptor. Examples of cell lines used in LPA5 research include BV-2 microglia cells, HMC-1 human mast cells, and various recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing human LPA5.[5][8]

Q5: What are the expected off-target effects of this compound?

While this compound is designed to be a selective LPA5 antagonist, it is good practice to assess its selectivity against other LPA receptor subtypes (LPA1-4, 6).[9] This can be done through counter-screening in cell lines expressing these other receptors. At high concentrations, off-target effects may be observed, and it is crucial to determine the optimal concentration range for your experiments to minimize these effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no antagonist activity in in vitro assays. Incorrect compound concentration: Errors in serial dilutions or inaccurate stock concentration.Verify the stock solution concentration and prepare fresh serial dilutions. Include a positive control antagonist with a known IC50.
Low LPA5 expression in the cell line: The chosen cell line may not express sufficient levels of the LPA5 receptor.Confirm LPA5 expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Compound precipitation: this compound may have limited solubility in aqueous assay buffers.Visually inspect for precipitation. Reduce the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5][7]
Degradation of this compound: Improper storage or handling of the compound.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage.
High background signal or cell death in assays. Cytotoxicity of this compound: The compound may be toxic to the cells at the tested concentrations.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound. Use concentrations well below the toxic threshold for functional assays.[5]
High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration is kept low and is consistent across all experimental and control wells (typically ≤ 0.1%).[5][7]
Variability in in vivo experimental results. Poor bioavailability of this compound: The compound may have poor absorption or rapid metabolism in the animal model.Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration.
Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the role of LPA5.Thoroughly research and select an animal model where the LPA5 signaling pathway is known to be relevant to the pathology being studied.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, based on reported values for other selective LPA5 antagonists.

ParameterValueNotes
Molecular Weight ~500 g/mol Typical for small molecule inhibitors.
Purity (HPLC) ≥98%Standard for research-grade compounds.[10]
IC50 (LPA5) 30 - 100 nMIn functional assays like calcium mobilization or cAMP accumulation.[6][9][11]
Selectivity >100-fold vs. LPA1-4, 6Assessed in counter-screening assays.
Solubility Soluble to 100 mM in DMSOLimited solubility in aqueous solutions.[10]
Recommended in vitro concentration 0.1 - 1 µMShould be optimized for each cell type and assay.[5]
Recommended in vivo dosage 5 - 20 mg/kgHighly dependent on the animal model and route of administration.[11]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the inhibition of LPA-induced intracellular calcium release by this compound.

Materials:

  • Cells expressing LPA5 (e.g., CHO-LPA5)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • LPA (agonist)

  • This compound

  • Black, clear-bottom 96-well plates

Protocol:

  • Cell Seeding: Seed LPA5-expressing cells into black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Agonist Addition: Add a pre-determined EC80 concentration of LPA to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of this compound to block LPA-induced changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing LPA5

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • LPA (agonist)

  • Forskolin (optional, to amplify the signal)

  • This compound

  • cAMP detection kit (e.g., HTRF-based)

  • 96-well or 384-well plates

Protocol:

  • Cell Preparation: Harvest and resuspend LPA5-expressing cells in assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells of the assay plate.

  • Cell Addition: Add the cell suspension to the wells and incubate for a short period (e.g., 5 minutes).

  • Agonist Addition: Add LPA (at its EC80 concentration) and, if necessary, forskolin to the wells. Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.

  • Signal Measurement: Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

  • Data Analysis: Calculate the inhibition of the LPA-induced cAMP signal by this compound and determine the IC50 value.

Visualizations

LPA5 Signaling Pathway

LPA5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA5 LPA5 Receptor LPA->LPA5 Binds & Activates R_STU104 This compound R_STU104->LPA5 Binds & Inhibits G_protein Gq/11, G12/13 LPA5->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ROCK ROCK RhoA->ROCK Cellular_Responses Cellular Responses (e.g., Proliferation, Migration, Cytokine Release) Ca_mobilization->Cellular_Responses ROCK->Cellular_Responses

Caption: LPA5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Screening

Experimental_Workflow start Start: Hypothesis This compound inhibits LPA5 cell_culture Cell Culture (LPA5-expressing cells) start->cell_culture assay_prep Assay Preparation (Dye loading / Cell plating) cell_culture->assay_prep treatment Treatment (Incubate cells with this compound) assay_prep->treatment compound_prep Compound Preparation (Serial dilutions of this compound) compound_prep->treatment agonist_stimulation Agonist Stimulation (Add LPA) treatment->agonist_stimulation data_acquisition Data Acquisition (Measure Ca²⁺ or cAMP signal) agonist_stimulation->data_acquisition data_analysis Data Analysis (Calculate IC50) data_acquisition->data_analysis conclusion Conclusion (Efficacy of this compound determined) data_analysis->conclusion

Caption: General workflow for in vitro screening of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Inconsistent/No Activity check_concentration Verify Compound Concentration & Dilutions start->check_concentration Is concentration correct? check_expression Confirm LPA5 Expression in Cells check_concentration->check_expression Yes solution_concentration Solution: Prepare fresh dilutions, use positive control check_concentration->solution_concentration No check_solubility Check for Compound Precipitation check_expression->check_solubility Yes solution_expression Solution: Use high-expressing or transfected cell line check_expression->solution_expression No check_cytotoxicity Assess Cell Viability (Cytotoxicity) check_solubility->check_cytotoxicity No solution_solubility Solution: Lower concentration, check DMSO % check_solubility->solution_solubility Yes solution_cytotoxicity Solution: Use lower, non-toxic concentrations check_cytotoxicity->solution_cytotoxicity Yes

Caption: A logical approach to troubleshooting common experimental issues.

References

(R)-STU104 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Information Not Available

A comprehensive search for the compound "(R)-STU104," including its off-target effects, mechanism of action, and biological target, has yielded no specific scientific data or publications. The information necessary to create a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols for this particular compound is not publicly available at this time.

General guidance on identifying and mitigating off-target effects of small molecule inhibitors can be provided, but specific advice for "this compound" cannot be developed without foundational knowledge of its pharmacological profile.

We recommend researchers currently working with "this compound" to consult the direct supplier or manufacturer for any available documentation, such as a certificate of analysis, material safety data sheet (MSDS), or any internal research and development notes that may provide insight into its biological activity and potential off-target interactions.

Should information on "this compound" become publicly available, this technical support center will be updated accordingly.

Technical Support Center: Troubleshooting (R)-STU104 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent (R)-STU104 in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for observing decreased sensitivity to this compound in my cell line?

There are several potential mechanisms by which cancer cells can develop resistance to anti-cancer agents like this compound. These can be broadly categorized as:

  • Target-Related Resistance:

    • Target modification: Mutations in the gene encoding the direct molecular target of this compound can prevent the drug from binding effectively.

    • Target overexpression: Increased expression of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.

  • Non-Target-Related Resistance:

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

    • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby promoting survival and proliferation.

    • Altered drug metabolism: Cells may increase the metabolic inactivation of this compound.

    • Evasion of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to programmed cell death induced by this compound.

    • Epithelial-to-Mesenchymal Transition (EMT): This cellular reprogramming process can confer resistance to various therapies.[3][4]

Q2: How can I confirm that my cell line has developed resistance to this compound?

The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.[5][6] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Q3: What are the initial steps for troubleshooting this compound resistance?

When you suspect resistance, a systematic approach is crucial:

  • Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.[5]

  • Culture Authenticity: Ensure the cell line has not been contaminated or misidentified. Use short tandem repeat (STR) profiling for authentication and test for mycoplasma contamination.[6]

  • Compound Integrity: Verify the stability and activity of your this compound stock solution.

  • Develop a Resistant Cell Line Model: If resistance is confirmed, you can develop a stable resistant cell line by continuous culture in the presence of increasing concentrations of this compound.[7][8]

Troubleshooting Guides

This section provides structured approaches to investigate the mechanisms of this compound resistance.

Problem 1: Increased IC50 of this compound in the treated cell line.

This is the hallmark of acquired resistance. The following workflow can help elucidate the underlying mechanism.

G start Increased IC50 Confirmed check_efflux Assess Drug Efflux (e.g., Rhodamine 123 assay) start->check_efflux check_target Analyze Target Protein (Expression & Mutation) start->check_target check_bypass Investigate Bypass Pathways (e.g., Phospho-array) start->check_bypass efflux_positive Increased Efflux Detected check_efflux->efflux_positive target_alt Target Alteration Found check_target->target_alt bypass_active Bypass Pathway Activated check_bypass->bypass_active solution_efflux Solution: Use Efflux Pump Inhibitor efflux_positive->solution_efflux solution_target Solution: Consider Alternative Target or Combination Therapy target_alt->solution_target solution_bypass Solution: Co-target Bypass Pathway bypass_active->solution_bypass

Caption: Troubleshooting workflow for increased this compound IC50.

Problem 2: Cells show morphological changes and increased motility after developing resistance.

These changes may indicate an Epithelial-to-Mesenchymal Transition (EMT), a known mechanism of drug resistance.[3][4]

Troubleshooting Steps:

  • Assess EMT Markers: Use Western blotting or immunofluorescence to check for changes in the expression of EMT markers.

    • Epithelial markers (downregulated in EMT): E-cadherin, Cytokeratins.

    • Mesenchymal markers (upregulated in EMT): N-cadherin, Vimentin, Fibronectin.

  • Functional Assays: Perform migration and invasion assays (e.g., Transwell assay) to functionally confirm an increase in cell motility and invasion.

  • Investigate EMT-Inducing Pathways: Analyze the activation of key signaling pathways known to induce EMT, such as TGF-β, Wnt, and Notch pathways.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in a parental (sensitive) and a derived resistant cancer cell line, as determined by an MTT assay. A fold resistance of 5-10 or higher is generally considered significant.[8]

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)0.51
This compound-Resistant7.815.6

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is used to quantify the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental and resistant cell lines

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is used to assess the expression levels of proteins that may be involved in resistance, such as drug transporters or members of signaling pathways.

Materials:

  • Cell lysates from parental and resistant cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Diagrams

G cluster_0 Bypass Signaling in this compound Resistance R_STU104 This compound Target_Pathway Primary Target Pathway R_STU104->Target_Pathway Inhibits Proliferation Cell Proliferation & Survival Target_Pathway->Proliferation Promotes Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Proliferation Activates (Resistance Mechanism) G cluster_1 Development of a Resistant Cell Line Parental Parental (Sensitive) Cells Dose1 Low Dose This compound Parental->Dose1 Continuous Exposure Dose2 Increased Dose This compound Dose1->Dose2 Stepwise Increase DoseN High Dose This compound Dose2->DoseN ... Resistant Resistant Cell Line DoseN->Resistant

References

Technical Support Center: (R)-STU104 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-STU104. The following information is based on a hypothetical mechanism of action where this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that is hypothesized to selectively target the PI3K (Phosphoinositide 3-kinase) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and metabolism.

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of this compound will likely be most pronounced in cell lines with a constitutively active PI3K/Akt/mTOR pathway. This is often the case in various cancer cell lines with mutations in PTEN or PIK3CA. We recommend an initial screen across a panel of cell lines to determine the most sensitive models.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM). This will help determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.

Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?

A4: The most direct method to confirm pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated forms of key downstream targets, such as phospho-Akt (Ser473) and phospho-S6 ribosomal protein (Ser235/236). A decrease in the levels of these phosphorylated proteins upon treatment with this compound would indicate successful target engagement.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect on cell viability observed. 1. Cell line is not dependent on the PI3K/Akt/mTOR pathway. 2. Concentration of this compound is too low. 3. Compound has degraded.1. Screen a panel of cell lines, including those with known PI3K pathway activation. 2. Perform a dose-response experiment with a wider concentration range. 3. Use a fresh stock of this compound and store it as recommended.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound. 3. Variations in incubation time.1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use filtered tips. 3. Standardize all incubation times precisely.
Observed off-target effects. 1. Concentration of this compound is too high. 2. The compound may have other cellular targets.1. Use the lowest effective concentration determined from your dose-response studies. 2. Perform a kinome scan or other profiling assay to identify potential off-targets.
Difficulty in detecting a decrease in phosphorylated proteins by Western blot. 1. Suboptimal antibody concentration. 2. Issues with protein extraction or quantification. 3. Timing of cell lysis after treatment is not optimal.1. Titrate the primary and secondary antibodies to determine the optimal concentrations. 2. Ensure complete cell lysis and accurate protein quantification before loading the gel. 3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal pathway inhibition.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6, S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePTEN StatusPIK3CA StatusIC50 (nM)
MCF-7Breast CancerWild-TypeMutated50
U87-MGGlioblastomaMutatedWild-Type25
A549Lung CancerWild-TypeWild-Type>1000
PC-3Prostate CancerMutatedWild-Type75

Table 2: Hypothetical Effect of this compound on Protein Phosphorylation in U87-MG Cells

TreatmentConcentration (nM)p-Akt (Ser473) (% of Control)p-S6 (Ser235/236) (% of Control)
Vehicle (DMSO)0100100
This compound106570
This compound502025
This compound25058

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Proliferation S6K->Proliferation 4E-BP1->Proliferation R_STU104 This compound R_STU104->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A Select Cell Lines B Optimize Seeding Density A->B C Prepare this compound Stock B->C D Cell Viability Assay (MTT) C->D E Western Blot Analysis C->E F Calculate IC50 D->F G Quantify Protein Phosphorylation E->G H Evaluate Efficacy and Mechanism F->H G->H Troubleshooting_Tree Start No effect on cell viability? Q1 Is the cell line known to be PI3K/Akt dependent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a dose-response experiment performed? A1_Yes->Q2 Sol1 Select a sensitive cell line (e.g., with PTEN or PIK3CA mutation) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound stock fresh? A2_Yes->Q3 Sol2 Perform a dose-response study (e.g., 1 nM to 10 µM) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Have you confirmed target inhibition via Western blot? A3_Yes->Q4 Sol3 Prepare fresh this compound stock solution A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Further investigation needed A4_Yes->End Sol4 Perform Western blot for p-Akt and p-S6 A4_No->Sol4

Technical Support Center: (R)-STU104 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-STU104?

This compound is a potent and selective inhibitor of Fatty Acid Transport Protein 2 (FATP2). FATP2 is a key protein involved in the transport of long-chain fatty acids across the plasma membrane of cells. By inhibiting FATP2, this compound is expected to reduce the intracellular accumulation of fatty acids in tissues where FATP2 is highly expressed, such as the liver and intestines.[1][2][3]

Q2: I am not observing the expected decrease in fatty acid uptake in my cell line after treatment with this compound. What could be the reason?

Several factors could contribute to this:

  • Low FATP2 Expression: The cell line you are using may not express FATP2 at a high enough level for a significant effect of the inhibitor to be observed. It is recommended to use cell lines known to express FATP2, such as HepG2 (human hepatoma) or Caco-2 (human colorectal adenocarcinoma) cells.[4][5] 3T3-L1 adipocytes, for example, predominantly express FATP1 and would be a poor model to study FATP2 inhibition.[5]

  • Compound Stability and Potency: Ensure that this compound is properly stored and that the working concentration is appropriate. The IC50 for FATP2 inhibitors can vary between cell lines.

  • Assay Conditions: The type of fatty acid used in your uptake assay is crucial. FATP2 inhibitors are typically effective against long-chain fatty acids but not medium-chain fatty acids, which can be transported by passive diffusion.[6]

Q3: Is it possible that this compound is causing cellular toxicity?

While FATP2 inhibitors like Lipofermata have been shown to be non-toxic in several cell lines, it is always important to assess cell viability in your specific experimental setup.[4][5] Unexpected toxicity could arise from off-target effects or be specific to the cell type being studied. A standard cell viability assay, such as MTT or LDH release, should be performed in parallel with your functional assays.

Q4: Are there any known off-target effects of this compound?

The specificity of this compound should be experimentally validated. Known FATP2 inhibitors have been shown to be highly specific for fatty acid transport, with no significant effects on glucose transport or long-chain acyl-CoA synthetase activity.[4][5] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting unexpected results.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Fatty Acid Uptake
Potential Cause Troubleshooting Step
Cell Line Inappropriateness 1. Confirm FATP2 expression in your cell line via Western Blot or qRT-PCR. 2. Switch to a recommended cell line with high FATP2 expression (e.g., HepG2, Caco-2).[4][5]
This compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Verify the integrity of the compound if possible (e.g., via mass spectrometry).
Incorrect Assay Setup 1. Use a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) for the uptake assay.[4] 2. Ensure the incubation time and temperature are optimized for your cell line.
Suboptimal Inhibitor Concentration 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line.
Issue 2: Unexpected Changes in Gene or Protein Expression
Potential Cause Troubleshooting Step
Off-Target Effects 1. Perform a literature search for known off-target effects of similar FATP2 inhibitors. 2. Use a structurally different FATP2 inhibitor as a control to see if the effect is reproducible. 3. Consider using a genetic approach (e.g., siRNA or CRISPR-Cas9) to knockdown FATP2 and compare the phenotype to that of this compound treatment.
Cellular Stress Response 1. Assess markers of cellular stress, such as the unfolded protein response (UPR) by measuring BiP and CHOP expression.[6] 2. Measure levels of reactive oxygen species (ROS).
Downstream Signaling Pathway Alterations 1. Investigate signaling pathways known to be affected by FATP2 inhibition, such as the PI3K/Akt/mTOR pathway.[7]

Quantitative Data Summary

Table 1: Reported IC50 Values for the FATP2 Inhibitor Lipofermata in Various Cell Lines.

Cell LineCell TypeIC50 (µM)Reference
mmC2C12Myocytes~3-6[6]
rnINS-1EPancreatic β-cells~3-6[6]
hsCaco-2Intestinal epithelial cells~3-6[6]
hsHepG2Hepatocytes~3-6[6]
Primary Human AdipocytesAdipocytes~39[6]

Experimental Protocols

Protocol 1: Fatty Acid Uptake Assay

This protocol is adapted from methods used to characterize FATP2 inhibitors.[4]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) in serum-free media for 1-2 hours at 37°C.

  • Fatty Acid Incubation: Add a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) to each well at a final concentration of 1-5 µM. Incubate for 5-15 minutes at 37°C.

  • Washing: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fatty acids.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for BODIPY).

  • Data Analysis: Normalize the fluorescence readings to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the fatty acid uptake assay protocol. Include a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Reagent Addition: After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Visualizations

FATP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Long-Chain Fatty Acid Long-Chain Fatty Acid FATP2 FATP2 Long-Chain Fatty Acid->FATP2 Transport Fatty Acyl-CoA Fatty Acyl-CoA FATP2->Fatty Acyl-CoA Activation Metabolism Lipid Synthesis, Beta-oxidation, Signaling Fatty Acyl-CoA->Metabolism This compound This compound This compound->FATP2 Inhibition

Caption: FATP2-mediated fatty acid transport and activation, and its inhibition by this compound.

Experimental_Workflow start Hypothesis: This compound inhibits fatty acid uptake cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with This compound (Dose-response) cell_culture->treatment fa_uptake Fatty Acid Uptake Assay treatment->fa_uptake viability Cell Viability Assay (MTT) treatment->viability analysis Data Analysis (IC50, Toxicity) fa_uptake->analysis viability->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for evaluating the efficacy and toxicity of this compound.

Troubleshooting_Tree start Unexpected Result: No inhibition of fatty acid uptake q1 Is FATP2 expressed in the cell line? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound and assay setup correct? a1_yes->q2 check_fatp2 Check FATP2 expression (Western Blot/qRT-PCR) a1_no->check_fatp2 change_cell_line Use a cell line with high FATP2 expression check_fatp2->change_cell_line a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the concentration optimal? a2_yes->q3 check_compound Prepare fresh compound. Verify assay parameters (fatty acid type, etc.) a2_no->check_compound a3_no No q3->a3_no No possible_other_issue Consider other issues: Off-target effects, Cellular resistance q3->possible_other_issue Yes dose_response Perform dose-response experiment a3_no->dose_response

Caption: Troubleshooting decision tree for unexpected results in a fatty acid uptake assay.

References

Technical Support Center: Enhancing the Bioavailability of (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of (R)-STU104, a potent and selective lysophosphatidic acid receptor 5 (LPA5) antagonist. Due to its poor aqueous solubility, enhancing the bioavailability of this compound is a critical step in its development as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an investigational antagonist of the lysophosphatidic acid receptor 5 (LPA5). LPA5 is implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] The therapeutic potential of this compound is significant; however, its development is hampered by low aqueous solubility, which often leads to poor oral bioavailability.[3] This means that after oral administration, only a small fraction of the drug reaches the systemic circulation, potentially limiting its efficacy.

Q2: What are the primary reasons for the poor bioavailability of this compound?

The primary reason for the poor bioavailability of this compound is its low solubility in aqueous media.[3] Like many new chemical entities, it is a "brick-dust" molecule, characterized by a stable crystalline structure that is difficult to dissolve.[4] This poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

Q3: What are the initial steps to consider for improving the bioavailability of this compound?

Initial strategies should focus on enhancing the dissolution rate.[5] This can be approached through several conventional methods:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6]

  • Salt Formation: Creating a salt form of the molecule can significantly improve its solubility and dissolution rate.[7]

  • pH Adjustment: Modifying the pH of the local environment can enhance the solubility of ionizable compounds.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation development of this compound.

Problem Possible Cause Suggested Solution
Low in vitro dissolution rate despite micronization. The compound may be highly crystalline, and reducing particle size alone is insufficient.Consider co-milling with a hydrophilic carrier to create a solid dispersion or explore amorphization techniques. Amorphous solid dispersions disperse the drug in a hydrophilic matrix, which can improve wettability and dissolution.[7][8]
Precipitation of the drug in the GI tract after initial dissolution. The drug may be supersaturated in the GI fluid and then rapidly precipitates.Incorporate precipitation inhibitors into the formulation. Polymers such as HPMC or PVP can help maintain a supersaturated state, allowing for greater absorption.
High inter-individual variability in pharmacokinetic studies. The absorption may be dependent on the prandial state of the subject (food effect).Investigate the effect of food on the absorption of this compound. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can help mitigate food effects and improve absorption consistency.[9]
Poor permeability across the intestinal epithelium. The molecule may have unfavorable physicochemical properties for passive diffusion.Evaluate the potential for using permeation enhancers, although this should be approached with caution due to potential toxicity. Alternatively, investigate if the compound is a substrate for any efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 DCM:Methanol co-solvent.

  • Ensure complete dissolution of both components by gentle vortexing.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Dry the resulting solid dispersion under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Perform in vitro dissolution studies comparing the solid dispersion to the crystalline drug.

Protocol 2: In Vitro Dissolution Testing

Objective: To assess the dissolution profile of different this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Media:

  • 0.1 N HCl (pH 1.2)

  • Phosphate buffer (pH 6.8)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

Procedure:

  • Set the paddle speed to 75 RPM and maintain the temperature of the dissolution media at 37 ± 0.5°C.

  • Add the this compound formulation (equivalent to a specified dose) to the dissolution vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution media.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate the dissolution profile.

Data Presentation

Table 1: Solubility of this compound in Different Media

Medium Temperature (°C) Solubility (µg/mL)
Water25< 1
0.1 N HCl372.5
Phosphate Buffer (pH 6.8)371.8
FaSSIF375.3

Table 2: Comparison of Dissolution Profiles of this compound Formulations

Time (min) % Dissolved (Crystalline Drug) % Dissolved (Solid Dispersion)
15545
30875
601292
1201598

Visualizations

LPA5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA5 LPA5 Receptor LPA->LPA5 G_protein G Protein (Gαi/o, Gαq/11, Gα12/13) LPA5->G_protein PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC RhoA RhoA G_protein->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Actin_Stress_Fibers Actin Stress Fibers RhoA->Actin_Stress_Fibers Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream_Effects Downstream Cellular Effects (e.g., Pain Signaling) cAMP->Downstream_Effects Actin_Stress_Fibers->Downstream_Effects Ca_release->Downstream_Effects RSTU104 This compound (Antagonist) RSTU104->LPA5

Caption: Simplified LPA5 signaling pathway and the antagonistic action of this compound.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of this compound Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Particle_Size_Reduction Particle Size Reduction (Micronization, Nanonization) Poor_Solubility->Particle_Size_Reduction Solid_Dispersions Amorphous Solid Dispersions (with PVP, HPMC) Poor_Solubility->Solid_Dispersions Lipid_Based_Formulations Lipid-Based Formulations (SEDDS, SMEDDS) Poor_Solubility->Lipid_Based_Formulations In_Vitro_Dissolution In Vitro Dissolution Testing Particle_Size_Reduction->In_Vitro_Dissolution Solid_Dispersions->In_Vitro_Dissolution Lipid_Based_Formulations->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Dissolution->In_Vivo_PK Lead Formulation Selection Enhanced_Bioavailability Enhanced Bioavailability of this compound In_Vivo_PK->Enhanced_Bioavailability

Caption: Workflow for enhancing the oral bioavailability of this compound.

References

Technical Support Center: (R)-STU104 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the in vivo toxicity of the novel small molecule inhibitor, (R)-STU104. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Unexpected acute toxicity observed at initial in vivo doses.

  • Question: We observed significant weight loss and lethargy in our animal models within the first 48 hours of administering this compound, even at doses predicted to be safe from in vitro data. What could be the cause and how do we address this?

    Answer: This issue can arise from several factors. Firstly, in vitro cytotoxicity does not always directly correlate with in vivo acute toxicity due to metabolic activation or off-target effects that are not apparent in cell-based assays.[1][2] It is also crucial to evaluate the vehicle formulation for any inherent toxicity.[3]

    Recommended Actions:

    • Vehicle Control: Ensure a vehicle-only control group is included in your study to rule out toxicity from the formulation excipients.[3]

    • Dose-Response Assessment: Conduct a dose-response toxicity evaluation to identify a dose with acceptable toxicity.[4][5] This involves administering a range of doses and observing for adverse effects.

    • Formulation Optimization: The formulation can significantly impact a drug's toxicity profile.[6] Consider reformulating this compound to alter its pharmacokinetic properties, potentially reducing peak plasma concentrations (Cmax) which are often associated with acute toxicity.[6]

Issue 2: Lack of a clear therapeutic window due to overlapping efficacy and toxicity doses.

  • Question: Our dose-response studies show that the doses of this compound required for anti-tumor efficacy are also causing significant toxicity. How can we separate the therapeutic and toxic effects?

    Answer: A narrow therapeutic window is a common challenge in drug development. Strategies to address this involve optimizing the dosing regimen and exploring combination therapies.

    Recommended Actions:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the exposure-response relationship for both efficacy and toxicity. This can help in designing a dosing schedule that maintains therapeutic concentrations while minimizing exposure in the toxic range.

    • Modified Dosing Schedule: Instead of a single daily dose, consider a fractionated dosing schedule (e.g., twice daily at a lower dose) to reduce Cmax-related toxicity while maintaining the required total daily exposure.

    • Pharmacodynamic-Modulating Approach: Investigate co-administering this compound with another agent that could mitigate its toxicity.[6] This requires understanding the specific mechanism of toxicity.

Issue 3: On-target toxicity in non-tumor tissues.

  • Question: We believe the observed toxicity is due to the inhibition of the target in healthy tissues. How can we mitigate this on-target toxicity?

    Answer: On-target toxicity is a significant hurdle when the drug target is also present in normal tissues.

    Recommended Actions:

    • Targeted Delivery Systems: Explore drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to specifically deliver this compound to the tumor site and reduce exposure to healthy tissues.

    • PROTAC Approach: As an advanced strategy, consider the development of a PROteolysis TArgeting Chimera (PROTAC) version of this compound.[7] PROTACs can achieve efficacy at lower doses due to their catalytic mechanism of action, potentially reducing on-target toxicity.[7]

Frequently Asked Questions (FAQs)

  • Question 1: What are the initial steps to assess the in vivo toxicity of this compound?

    Answer: The initial assessment of in vivo toxicity typically involves acute, sub-chronic, and chronic toxicity studies.[8][9] An acute toxicity study evaluates the effects of a single dose, while sub-chronic and chronic studies assess the effects of repeated dosing over different periods.[8][9] These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[9]

  • Question 2: How can we improve the solubility and reduce the precipitation of this compound in our formulation to minimize injection site reactions?

    Answer: Poor solubility can lead to precipitation and local tissue irritation. Several formulation strategies can be employed to improve solubility, including using co-solvents, surfactants, or cyclodextrins.[3] Particle size reduction to the nanometer scale is another effective approach for poorly soluble compounds.[10]

  • Question 3: What are the key parameters to monitor during an in vivo toxicity study?

    Answer: Key parameters to monitor include daily clinical observations (changes in appearance, behavior), body weight, food and water consumption, and any signs of distress.[3][11] At the end of the study, blood should be collected for hematology and clinical chemistry analysis, and a gross necropsy with histopathological examination of major organs should be performed.[3]

  • Question 4: How do we establish a safe starting dose for our first in vivo efficacy studies?

    Answer: A dose-range finding study is essential to determine a safe starting dose.[9] This involves testing several escalating dose levels to identify the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no adverse effects are observed.[8]

Quantitative Data Summary

The following tables present hypothetical data from a dose-range finding study for this compound to illustrate the type of data that should be collected and analyzed.

Table 1: In Vivo Acute Toxicity of this compound in Mice

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (Day 7)Key Clinical Observations
Vehicle Control50/5+5.2%Normal
1050/5+3.1%Normal
3050/5-2.5%Mild lethargy on Day 1
10051/5-12.8%Severe lethargy, ruffled fur
30054/5-25.1% (for survivor)Severe lethargy, ataxia, hunched posture

Based on this hypothetical data, the Maximum Tolerated Dose (MTD) might be estimated to be around 30 mg/kg.[3]

Table 2: Key Blood Chemistry Parameters Following 7-Day Repeated Dosing

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
ALT (U/L)35 ± 542 ± 8150 ± 25
AST (U/L)50 ± 765 ± 10220 ± 40
BUN (mg/dL)20 ± 322 ± 425 ± 5
Creatinine (mg/dL)0.5 ± 0.10.6 ± 0.10.7 ± 0.2

Values are Mean ± SD. *p < 0.05 compared to vehicle control. This hypothetical data suggests potential dose-dependent hepatotoxicity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

  • Animal Model: Use a relevant rodent species, such as BALB/c mice, aged 6-8 weeks.[3]

  • Group Allocation: Randomly assign animals to at least five groups: a vehicle control group and four escalating dose level groups of this compound.[3]

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.

  • Monitoring: Record body weight and clinical observations daily.[3] Monitor for signs of toxicity such as changes in appearance, behavior, or activity levels.[3] Euthanize animals that reach pre-defined humane endpoints.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[3] Perform a gross necropsy and collect major organs for histopathological examination.[3]

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity, which is often defined as no more than 10% body weight loss and no mortality.[3]

Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing tumors derived from a relevant human cancer cell line.

  • Group Allocation: Once tumors reach a predetermined size, randomize animals into treatment groups: vehicle control, this compound at one or more doses below the MTD, and a positive control group (if available).

  • Dosing: Administer the treatments as per the defined schedule.

  • Efficacy Assessment: Measure tumor volume (e.g., twice weekly) using calipers.

  • Toxicity Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor and relevant tissue samples to measure biomarkers of target engagement (e.g., phosphorylation of a downstream protein) to correlate with the anti-tumor response.[3]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Pathway_Protein_1 Downstream Signaling Protein 1 Receptor->Pathway_Protein_1 Activates STU104 This compound STU104->Pathway_Protein_1 Inhibits Pathway_Protein_2 Downstream Signaling Protein 2 Pathway_Protein_1->Pathway_Protein_2 Activates Transcription_Factor Transcription Factor Pathway_Protein_2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: A generic receptor tyrosine kinase signaling pathway potentially targeted by this compound.

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_efficacy Efficacy and Refinement cluster_mitigation Toxicity Mitigation In_Vitro In Vitro Cytotoxicity (Initial Assessment) Formulation Formulation Development & Vehicle Toxicity In_Vitro->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Repeated_Dose Repeated Dose Toxicity Study MTD_Study->Repeated_Dose Efficacy_Study In Vivo Efficacy Study (Doses < MTD) Repeated_Dose->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Efficacy_Study->PK_PD Toxicity_Observed Significant Toxicity Observed? Efficacy_Study->Toxicity_Observed Dose_Refinement Dose Schedule Refinement PK_PD->Dose_Refinement Combination Combination Therapy Dose_Refinement->Combination Toxicity_Observed->Dose_Refinement No Reformulation Reformulation/ Targeted Delivery Toxicity_Observed->Reformulation Yes Reformulation->Efficacy_Study

Caption: Experimental workflow for assessing and minimizing in vivo toxicity of this compound.

Troubleshooting_Logic Start Unexpected In Vivo Toxicity with this compound Check_Vehicle Is a vehicle-only control group included? Start->Check_Vehicle Vehicle_Toxicity Assess vehicle toxicity. Consider reformulation. Check_Vehicle->Vehicle_Toxicity No Dose_Response Is there a clear dose-response for toxicity? Check_Vehicle->Dose_Response Yes Vehicle_Toxicity->Dose_Response Conduct_MTD Conduct a detailed MTD study. Dose_Response->Conduct_MTD No Therapeutic_Window Is there a therapeutic window (efficacy vs. toxicity)? Dose_Response->Therapeutic_Window Yes Conduct_MTD->Therapeutic_Window Optimize_Dosing Optimize dosing schedule (e.g., fractionation). Therapeutic_Window->Optimize_Dosing No On_Target_Toxicity Is toxicity likely on-target? Therapeutic_Window->On_Target_Toxicity Yes End Refined In Vivo Study Design Optimize_Dosing->End Targeted_Delivery Explore targeted delivery strategies. On_Target_Toxicity->Targeted_Delivery Yes Off_Target_Screen Conduct off-target screening (e.g., kinase panel). On_Target_Toxicity->Off_Target_Screen No Targeted_Delivery->End Off_Target_Screen->End

Caption: A logical decision tree for troubleshooting unexpected in vivo toxicity of this compound.

References

Validation & Comparative

Unraveling the Therapeutic Potential of Novel Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the compound "(R)-STU104" does not appear in publicly available scientific literature, our investigation into this query has uncovered several promising therapeutic agents with distinct mechanisms of action currently under clinical investigation. This guide provides a comparative analysis of two such compounds, RPH-104 (Goflikicept) and SRT2104, alongside their therapeutic alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential applications, supported by available experimental data.

This guide will delve into the therapeutic effects, mechanisms of action, and clinical trial data for RPH-104, an Interleukin-1 (IL-1) inhibitor, and SRT2104, a Sirtuin 1 (SIRT1) activator. We will compare their performance with established or alternative therapies, namely Anakinra (an IL-1 receptor antagonist) and Resveratrol (a natural SIRT1 activator).

Section 1: RPH-104 (Goflikicept) vs. Anakinra for Inflammatory Conditions

RPH-104, also known as Goflikicept, is an investigational IL-1 inhibitor designed to treat inflammatory diseases. Its primary therapeutic alternative in this analysis is Anakinra, a well-established IL-1 receptor antagonist.

Mechanism of Action

Both RPH-104 and Anakinra target the Interleukin-1 signaling pathway, a key driver of inflammation in various diseases. However, they do so through different mechanisms.

  • RPH-104 (Goflikicept): Acts as an IL-1α and IL-1β trap, directly binding to and neutralizing these pro-inflammatory cytokines.

  • Anakinra: Functions as a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type I.

cluster_RPH104 RPH-104 (Goflikicept) Pathway IL-1α IL-1α RPH-104 RPH-104 IL-1α->RPH-104 Binds & Neutralizes IL-1β IL-1β IL-1β->RPH-104 Binds & Neutralizes IL-1 Receptor IL-1 Receptor RPH-104->IL-1 Receptor Prevents Binding Inflammation Inflammation IL-1 Receptor->Inflammation Initiates cluster_Anakinra Anakinra Pathway IL-1α IL-1α IL-1 Receptor IL-1 Receptor IL-1α->IL-1 Receptor Binds IL-1β IL-1β IL-1β->IL-1 Receptor Binds Anakinra Anakinra Anakinra->IL-1 Receptor Competitively Binds & Blocks Inflammation Inflammation IL-1 Receptor->Inflammation Initiates cluster_SIRT1 SIRT1 Activation Pathway SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates Cellular Processes Metabolism Inflammation Cell Survival SIRT1->Cellular Processes Regulates Preclinical Preclinical Phase I Phase I Preclinical->Phase I Safety & Dosage Phase II Phase II Phase I->Phase II Efficacy & Side Effects Phase III Phase III Phase II->Phase III Large-scale Efficacy & Safety Approval Approval Phase III->Approval Regulatory Review

(R)-STU104 Poised to Challenge Standard of Care in Ulcerative Colitis with Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A novel, orally active inhibitor, (R)-STU104, is showing promise in preclinical studies for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. By targeting a specific protein-protein interaction in the inflammatory signaling pathway, this compound presents a potential new therapeutic avenue for patients who are refractory to or intolerant of current standard of care treatments. This guide provides a comprehensive comparison of this compound's efficacy against established therapies, supported by available experimental data.

Executive Summary

This compound is a first-in-class inhibitor of the Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3) interaction.[1][2] This mechanism ultimately leads to the downregulation of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine implicated in the pathogenesis of ulcerative colitis.[1] Current standard of care for moderate to severe UC includes aminosalicylates, corticosteroids, immunomodulators, and biologic therapies targeting TNF-α, integrins, or interleukins. While effective for many, a significant portion of patients lose response or experience adverse effects, highlighting the need for novel therapeutic strategies. Preclinical data suggests that this compound can ameliorate the symptoms of experimental colitis in animal models.[1]

Comparative Efficacy: this compound vs. Standard of Care

At present, direct head-to-head clinical trial data comparing this compound with standard of care treatments for ulcerative colitis is not yet available as this compound is in the preclinical stage of development. The following tables summarize the efficacy of current standard of care treatments based on established clinical trial data and provide the available preclinical efficacy data for this compound.

Table 1: Efficacy of Standard of Care in Moderate to Severe Ulcerative Colitis (Induction of Remission)

Drug ClassDrug ExamplesClinical TrialPrimary Endpoint: Clinical Remission
Aminosalicylates MesalamineASCEND I & II~24-26% at week 6
Corticosteroids PrednisoneACT-1~54% at week 8
TNF-α Inhibitors Infliximab, AdalimumabACT-1, ULTRA 2~34-39% at week 8
Integrin Inhibitors VedolizumabGEMINI 1~17% at week 6
JAK Inhibitors TofacitinibOCTAVE Induction 1 & 2~17-18% at week 8
IL-12/23 Inhibitors UstekinumabUNIFI~15.5% at week 8

Table 2: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

Treatment GroupDoseChange in Body WeightColon LengthDisease Activity Index (DAI)
Control (DSS) -Significant LossSignificantly ShorterHigh
This compound 1, 3, 10 mg/kg (IG)Ameliorated LossSignificantly Longer than DSSSignificantly Lower than DSS
Positive Control (Not specified)(Not specified)(Not specified)(Not specified)

(Data derived from Tang ML, et al. J Med Chem. 2022)[2]

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the interaction between TAK1 and MKK3, two key proteins in the MAPK/p38 signaling cascade. This pathway, when activated by inflammatory stimuli, leads to the phosphorylation of downstream targets and ultimately the production of pro-inflammatory cytokines like TNF-α. By inhibiting the initial TAK1-MKK3 interaction, this compound effectively blocks this inflammatory cascade.

TAK1_MKK3_Pathway TNFa_R TNF-α Receptor TAK1 TAK1 TNFa_R->TAK1 Activates TNFa TNF-α TNFa->TNFa_R Binds MKK3 MKK3 TAK1->MKK3 Phosphorylates R_STU104 This compound p38 p38 MAPK MKK3->p38 Phosphorylates Downstream Downstream Effectors (Mnk1, MK2, elF4E) p38->Downstream Activates Gene_Expression ↑ Pro-inflammatory Gene Expression Downstream->Gene_Expression R_STU104->TAK1 Inhibits Interaction

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiment cited for this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Colitis: Mice were administered 3% (w/v) DSS in their drinking water for 7 consecutive days to induce acute colitis.

  • Treatment Groups:

    • Vehicle control group (received DSS and vehicle).

    • This compound treatment groups (received DSS and this compound at doses of 1, 3, and 10 mg/kg).

    • Positive control group (e.g., mesalamine).

  • Administration: this compound was administered orally by intragastric gavage once daily for 7 days, starting from the first day of DSS administration.

  • Efficacy Evaluation:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Body Weight: Monitored daily.

    • Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissues were collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue were measured using methods such as ELISA or qPCR.

DSS_Workflow Start Start: C57BL/6 Mice DSS_Admin Administer 3% DSS in drinking water (Day 0-7) Start->DSS_Admin Grouping Randomize into Treatment Groups DSS_Admin->Grouping Vehicle Vehicle Control Grouping->Vehicle STU104 This compound (1, 3, 10 mg/kg) Grouping->STU104 Positive Positive Control Grouping->Positive Treatment Oral Gavage (Daily for 7 days) Vehicle->Treatment STU104->Treatment Positive->Treatment Monitoring Daily Monitoring: - Body Weight - DAI Treatment->Monitoring Endpoint Endpoint Analysis (Day 8) Monitoring->Endpoint Analysis - Colon Length - Histology - Cytokine Levels Endpoint->Analysis

Caption: Experimental workflow for DSS-induced colitis model.

Concluding Remarks

This compound, with its novel mechanism of targeting the TAK1-MKK3 protein-protein interaction, represents a promising new approach for the treatment of ulcerative colitis. Preclinical studies have demonstrated its potential to mitigate inflammation and disease severity in a well-established animal model. As research progresses into clinical trials, a more direct comparison with the current standard of care will be possible. The unique mechanism of action of this compound may offer a valuable therapeutic option for patients, particularly those who have not responded to or cannot tolerate existing therapies. Further investigation is warranted to establish its safety and efficacy profile in humans.

Comparison_Logic Patient Patient with Moderate to Severe Ulcerative Colitis Treatment_Decision Treatment Decision Patient->Treatment_Decision Std_Care Standard of Care (Biologics, JAKi, etc.) Treatment_Decision->Std_Care Current STU104 This compound (Investigational) Treatment_Decision->STU104 Future Response_Std Response? Std_Care->Response_Std Response_STU104 Efficacy in Trials? STU104->Response_STU104 Remission_Std Clinical Remission Response_Std->Remission_Std Yes Non_Response_Std Loss of Response or Intolerance Response_Std->Non_Response_Std No Favorable_Efficacy Favorable Efficacy & Safety Profile Response_STU104->Favorable_Efficacy Yes Unfavorable_Efficacy Unfavorable Efficacy or Safety Response_STU104->Unfavorable_Efficacy No

Caption: Logical flow of treatment comparison.

References

Comparative Analysis of (R)-STU104 Analogs: A Methodological Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of (R)-STU104 analogs as potential SIRT1 activators. Due to the limited availability of public data on this compound and its derivatives, this document serves as a methodological template, outlining the requisite experimental protocols and data presentation formats necessary for a robust preclinical evaluation. The described workflows and assays are based on established methodologies for the characterization of other small-molecule Sirtuin-Activating Compounds (STACs).

Introduction to this compound and SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[1] Activation of SIRT1 is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and neurodegenerative disorders.[1][2] Small-molecule activators of SIRT1, such as resveratrol and synthetic compounds like SRT2104, have been developed to harness the therapeutic potential of this enzyme.[1] this compound is identified as a SIRT1 activator, and a comparative analysis of its analogs is essential to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

In Vitro Characterization of this compound Analogs

A systematic in vitro evaluation is the foundational step to compare the biochemical and cellular activities of this compound analogs.

Biochemical Potency and Selectivity

The primary objective is to quantify the direct interaction of the analogs with the SIRT1 enzyme and assess their selectivity against other sirtuin isoforms.

Table 1: Hypothetical Biochemical Profile of this compound Analogs

Compound IDSIRT1 EC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT1/SIRT2 SelectivitySIRT1/SIRT3 Selectivity
This compound0.5>100>100>200x>200x
Analog A0.250>100250x>500x
Analog B1.2>10080>83x67x
Analog C0.082560312.5x750x

Experimental Protocol: SIRT1 Activation Assay (Fluorogenic)

A common method to determine the potency of SIRT1 activators is a fluorogenic assay.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore).

    • NAD+.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution.

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the this compound analog.

    • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.

    • Add the serially diluted analog to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the enzymatic reaction and add the developer solution.

    • Incubate for a further period to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

    • Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow for Biochemical Profiling

G cluster_0 Biochemical Evaluation A Synthesized this compound Analogs B Primary Screen: SIRT1 Activation Assay (Fluorogenic) A->B C Determine EC50 Values B->C D Selectivity Profiling: SIRT2 & SIRT3 Inhibition Assays C->D E Determine IC50 Values D->E F Calculate Selectivity Ratios E->F G Lead Candidate Identification F->G

Caption: Workflow for the biochemical characterization of this compound analogs.

Cellular Activity

Evaluating the activity of the analogs in a cellular context is crucial to confirm their ability to engage SIRT1 in a more physiologically relevant environment.

Table 2: Hypothetical Cellular Activity of Lead this compound Analogs

Compound IDp53 Acetylation IC50 (µM)PGC-1α Acetylation IC50 (µM)Cellular Viability CC50 (µM)Therapeutic Index (CC50/p53 IC50)
This compound1.21.5>50>41.7
Analog A0.81.0>50>62.5
Analog C0.30.545150

Experimental Protocol: Western Blot for p53 Deacetylation

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or U2OS) to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-p53 and total p53.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of acetylated-p53 to total p53.

Pharmacokinetic Profiling

Early assessment of the pharmacokinetic properties of lead analogs is critical for their potential as drug candidates.

Table 3: Hypothetical In Vitro ADME Profile of Lead this compound Analogs

Compound IDMicrosomal Stability (t1/2, min)Caco-2 Permeability (Papp, 10-6 cm/s)Plasma Protein Binding (%)
This compound355.292
Analog A658.185
Analog C486.590

Experimental Protocol: Microsomal Stability Assay

  • Incubation:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer at 37°C.

  • Sampling:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Stop the reaction by adding a solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of the remaining compound against time to determine the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693/k.

SIRT1 Signaling Pathway

Activation of SIRT1 by this compound analogs is expected to modulate downstream signaling pathways, leading to various cellular effects.

G cluster_1 SIRT1 Signaling Cascade A This compound Analogs B SIRT1 Activation A->B C Deacetylation of Substrates B->C D p53 C->D E PGC-1α C->E F FOXO C->F G NF-κB C->G H ↓ Apoptosis ↑ Cell Cycle Arrest D->H I ↑ Mitochondrial Biogenesis ↑ Fatty Acid Oxidation E->I J ↑ Stress Resistance F->J K ↓ Inflammation G->K

Caption: Simplified SIRT1 signaling pathway modulated by this compound analogs.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative analysis of this compound analogs. The proposed workflow, from initial biochemical screening to cellular and pharmacokinetic profiling, will enable the identification of lead compounds with superior properties. Future studies should focus on in vivo efficacy and safety assessments of the most promising analogs in relevant disease models. A thorough structure-activity relationship (SAR) study will also be crucial to guide the design of next-generation SIRT1 activators based on the this compound scaffold.

References

Unraveling the Mechanism of Action of (R)-STU104: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-STU104 has been identified as a novel inhibitor of the Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3) protein-protein interaction, a key step in inflammatory signaling pathways. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data and detailed methodologies to confirm its mechanism of action.

Initial investigations into the mechanism of action of this compound were potentially confounded by a lack of readily available public information, leading to considerations of it being an autotaxin inhibitor. However, further clarification has revealed its true target within the TAK1 signaling cascade. This guide will focus on the confirmed mechanism of this compound as a TAK1-MKK3 interaction inhibitor and provide a comparative analysis against other modulators of this pathway.

The TAK1-MKK3-p38 Signaling Pathway

The TAK1-MKK3-p38 signaling pathway is a critical mediator of cellular responses to inflammatory cytokines such as tumor necrosis factor-α (TNF-α). Upon stimulation, TAK1 is activated and subsequently phosphorylates and activates MKK3. MKK3, in turn, phosphorylates and activates p38 MAP kinase, which then triggers a cascade of downstream inflammatory responses. By inhibiting the initial protein-protein interaction between TAK1 and MKK3, this compound effectively blocks this entire downstream signaling cascade.

TAK1_MKK3_p38_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade TNFa_Receptor TNF-α Receptor TAK1 TAK1 TNFa_Receptor->TAK1 TNFa TNF-α TNFa->TNFa_Receptor Binds MKK3 MKK3 TAK1->MKK3 Phosphorylates (Activates) p38 p38 MAPK MKK3->p38 Phosphorylates (Activates) Inflammatory_Response Inflammatory Response p38->Inflammatory_Response Leads to R_STU104 This compound R_STU104->TAK1 Inhibits Interaction R_STU104->MKK3

Caption: The TAK1-MKK3-p38 signaling pathway and the inhibitory action of this compound.

Comparative Analysis of Inhibitor Potency

To objectively evaluate the performance of this compound, its inhibitory activity is compared with other known inhibitors of the TAK1 pathway and, for broader context, with inhibitors of the initially considered autotaxin pathway.

CompoundTargetAssay TypeIC50 / Ki
This compound TAK1-MKK3 Interaction TNF-α Production Potent Inhibition Reported
X-165AutotaxinEnzyme InhibitionIC50: Potent nM inhibition
PF-8380AutotaxinIsolated EnzymeIC50: 2.8 nM[1][2][3][4]
Human Whole BloodIC50: 101 nM[1][2][3][4]
Ziritaxestat (GLPG1690)AutotaxinEnzyme InhibitionIC50: 131 nM, Ki: 15 nM[5][6][7]
BBT-877Autotaxinex vivo Human PlasmaIC50: 6.5 - 6.9 nM[8][9][10]
Cudetaxestat (BLD-0409)AutotaxinEnzyme InhibitionPotent nM inhibition reported
SAR100842LPA1 Receptorβ-arrestin AssayIC50: 31 nM[11]
BMS-986020LPA1 ReceptorReceptor BindingHigh-affinity antagonist

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize inhibitors of the TAK1 and autotaxin pathways.

Experimental Workflow for Evaluating TAK1-MKK3 Interaction Inhibitors

TAK1_Inhibitor_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation with TNF-α Cell_Culture->Stimulation Treatment 3. Treatment with this compound or other inhibitors Stimulation->Treatment Lysis 4. Cell Lysis Treatment->Lysis Co_IP 5. Co-immunoprecipitation (TAK1 or MKK3 antibody) Lysis->Co_IP Downstream_Analysis 7. Analysis of Downstream Signaling (p-p38 levels) Lysis->Downstream_Analysis Western_Blot 6. Western Blot Analysis (Detect interacting protein) Co_IP->Western_Blot

Caption: A typical experimental workflow for confirming the inhibition of the TAK1-MKK3 interaction.

Detailed Methodology for Co-Immunoprecipitation and Western Blot:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with TNF-α to induce the signaling cascade. Concurrently, treat cells with varying concentrations of this compound or a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either TAK1 or MKK3, coupled to magnetic or agarose beads. This will pull down the target protein and any interacting partners.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against TAK1 and MKK3 to detect the presence of the protein-protein interaction. A decrease in the co-immunoprecipitated protein in the presence of this compound indicates inhibition of the interaction.

  • Downstream Analysis: In parallel, analyze cell lysates by Western blot for levels of phosphorylated p38 (p-p38) to confirm the functional consequence of inhibiting the TAK1-MKK3 interaction.

Autotaxin Enzyme Inhibition Assay (Amplex Red Method)

Principle: This is a coupled enzymatic assay. Autotaxin (ATX) hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer containing choline oxidase, HRP, and the Amplex Red reagent.

  • Inhibitor Incubation: In a microplate, add the autotaxin enzyme and various concentrations of the test inhibitor (e.g., X-165).

  • Reaction Initiation: Initiate the reaction by adding the LPC substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

LPA Receptor Binding Assay (Radioligand Competition)

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the LPA receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor (e.g., LPA1).

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-LPA), and varying concentrations of the unlabeled test compound (e.g., SAR100842).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Conclusion

The available evidence strongly indicates that this compound functions as an inhibitor of the TAK1-MKK3 protein-protein interaction, a critical node in inflammatory signaling. This mechanism is distinct from that of autotaxin inhibitors or LPA receptor antagonists. The provided comparative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound in inflammatory diseases. The clear elucidation of its mechanism of action is a crucial step in its continued development as a potential therapeutic agent.

References

Independent Verification of (R)-STU104: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the novel TAK1-MKK3 protein-protein interaction inhibitor, (R)-STU104, with established and alternative therapies for ulcerative colitis (UC). The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in a preclinical colitis model and compare it with clinical trial data for other ulcerative colitis treatments.

Table 1: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

Treatment GroupDoseChange in Disease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g)
Control--8.5 ± 0.51.2 ± 0.3
DSS Model-10.2 ± 1.55.2 ± 0.66.8 ± 1.2
This compound1 mg/kg/d7.1 ± 1.16.5 ± 0.44.5 ± 0.8
This compound3 mg/kg/d5.8 ± 0.97.1 ± 0.53.1 ± 0.6
This compound10 mg/kg/d4.5 ± 0.77.8 ± 0.42.5 ± 0.5
Mesalazine50 mg/kg/d6.2 ± 1.06.8 ± 0.53.9 ± 0.7

Data extracted from a study by Tang ML, et al. in the Journal of Medicinal Chemistry, 2022.[1]

Table 2: Clinical Efficacy of Alternative Small Molecule Inhibitors for Ulcerative Colitis

DrugTrial(s)DosePrimary EndpointClinical Remission Rate (Drug)Clinical Remission Rate (Placebo)Timepoint
Tofacitinib OCTAVE Induction 1 & 210 mg twice dailyClinical Remission18.5% & 16.6%8.2% & 3.6%8 Weeks
OCTAVE Sustain5 mg twice dailyMaintained Clinical Remission34.3%11.1%52 Weeks
OCTAVE Sustain10 mg twice dailyMaintained Clinical Remission40.6%11.1%52 Weeks
Mesalazine ASCEND II & III4.8 g/day Clinical Remission43%-6 Weeks
Kamm et al.2.4 g/day & 4.8 g/day Clinical & Endoscopic Remission38.9% & 36.0%22.8%8 Weeks

Clinical remission definitions vary across trials but generally involve a significant reduction in disease activity scores.[2][3][4][5]

Table 3: Clinical Efficacy of Biologic Therapies for Ulcerative Colitis

DrugTrial(s)DosePrimary EndpointClinical Remission Rate (Drug)Clinical Remission Rate (Placebo)Timepoint
Infliximab ACT-15 mg/kgClinical Remission39%15%8 Weeks
ACT-110 mg/kgClinical Remission32%15%8 Weeks
ACT-25 mg/kgClinical Response64%29%8 Weeks
Ustekinumab UNIFI Induction~6 mg/kg IVClinical Remission15.5%5.3%8 Weeks
UNIFI Maintenance90 mg SC q8wClinical Remission43.8%24.0%44 Weeks
UNIFI Maintenance90 mg SC q12wClinical Remission38.4%24.0%44 Weeks

Clinical remission and response definitions vary across trials.[6][7][8][9][10][11][12][13][14]

Experimental Protocols

This compound: DSS-Induced Colitis Mouse Model
  • Animal Model : Male C57BL/6 mice are typically used.

  • Induction of Colitis : Colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

  • Treatment Administration : this compound is administered orally by gavage once daily, starting from the first day of DSS administration. Mesalazine is used as a positive control and is also administered orally.

  • Efficacy Evaluation :

    • Disease Activity Index (DAI) : Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.

    • Colon Length : Measured as an indicator of inflammation; shorter colon length correlates with more severe inflammation.

    • Myeloperoxidase (MPO) Assay : MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a marker of neutrophil infiltration and inflammation.

    • Histological Analysis : Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Cytokine Analysis : Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue are measured by ELISA or qPCR.[1][15][16][17][18]

Clinical Trial Protocols for Ulcerative Colitis Therapies
  • Patient Population : Adults with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional therapies (e.g., corticosteroids, aminosalicylates) and/or other biologics.

  • Study Design : Typically randomized, double-blind, placebo-controlled, multicenter trials with an induction phase followed by a maintenance phase.

  • Induction Phase : Patients receive the investigational drug or placebo for a defined period (e.g., 8-12 weeks) to induce remission.

  • Maintenance Phase : Patients who respond to induction therapy are re-randomized to receive the investigational drug at one or more maintenance doses or placebo for a longer period (e.g., 52 weeks) to assess the durability of the response.

  • Primary Endpoint : The primary measure of efficacy is typically the rate of clinical remission at the end of the induction and maintenance phases. Clinical remission is often defined by a composite score, such as the Mayo Clinic Score, which includes assessments of stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.

  • Secondary Endpoints : May include clinical response, mucosal healing (endoscopic improvement), corticosteroid-free remission, and improvements in quality of life questionnaires.

  • Safety and Tolerability : Assessed throughout the trials by monitoring adverse events, serious adverse events, and laboratory parameters.

Signaling Pathways and Workflows

This compound Signaling Pathway

G Mechanism of Action of this compound TNFa TNF-α TNFR TNFR TNFa->TNFR binds TRAF2 TRAF2 TNFR->TRAF2 activates TAK1 TAK1 TRAF2->TAK1 activates MKK3 MKK3 TAK1->MKK3 phosphorylates p38 p38 MAPK MKK3->p38 phosphorylates Mnk1_MK2 Mnk1/MK2 p38->Mnk1_MK2 phosphorylates eIF4E eIF4E Mnk1_MK2->eIF4E phosphorylates TNFa_mRNA TNF-α mRNA Translation eIF4E->TNFa_mRNA initiates Inflammation Inflammation TNFa_mRNA->Inflammation leads to R_STU104 This compound R_STU104->MKK3 binds & disrupts TAK1 interaction

Caption: this compound inhibits the TAK1-MKK3 interaction, disrupting downstream signaling and reducing TNF-α production.

General Ulcerative Colitis Treatment Workflow

G General Treatment Workflow for Ulcerative Colitis Diagnosis Diagnosis of Ulcerative Colitis Severity Assess Disease Severity (Mild, Moderate, Severe) Diagnosis->Severity Mild Mild Disease Severity->Mild Moderate Moderate Disease Severity->Moderate Severe Severe Disease Severity->Severe Aminosalicylates 5-Aminosalicylates (e.g., Mesalazine) Mild->Aminosalicylates Corticosteroids Corticosteroids Moderate->Corticosteroids Severe->Corticosteroids IV Remission Remission Aminosalicylates->Remission NoRemission No Remission / Relapse Aminosalicylates->NoRemission Biologics_SmallMolecules Biologics (e.g., Infliximab, Ustekinumab) or Small Molecules (e.g., Tofacitinib) Corticosteroids->Biologics_SmallMolecules Corticosteroids->Remission NoRemission2 No Remission / Relapse Corticosteroids->NoRemission2 Surgery Surgery (Colectomy) Biologics_SmallMolecules->Surgery if no response Biologics_SmallMolecules->Remission NoRemission->Corticosteroids NoRemission2->Biologics_SmallMolecules

Caption: A simplified workflow for the management of ulcerative colitis, progressing from initial diagnosis and severity assessment to various treatment options.

Logical Relationship of Therapeutic Targets

G Therapeutic Targets in Ulcerative Colitis cluster_drugs Therapeutic Interventions UC Ulcerative Colitis Inflammation Chronic Inflammation UC->Inflammation Immune_Response Dysregulated Immune Response Inflammation->Immune_Response TNFa_Target TNF-α Immune_Response->TNFa_Target JAK_Target Janus Kinases (JAKs) Immune_Response->JAK_Target Integrin_Target α4β7 Integrin Immune_Response->Integrin_Target IL12_23_Target IL-12/IL-23 Immune_Response->IL12_23_Target TAK1_MKK3_Target TAK1-MKK3 Interaction Immune_Response->TAK1_MKK3_Target Infliximab Infliximab Infliximab->TNFa_Target inhibits Tofacitinib Tofacitinib Tofacitinib->JAK_Target inhibits Vedolizumab Vedolizumab Vedolizumab->Integrin_Target blocks Ustekinumab Ustekinumab Ustekinumab->IL12_23_Target inhibits R_STU104 This compound R_STU104->TAK1_MKK3_Target inhibits

Caption: This diagram illustrates the relationship between ulcerative colitis, the resulting immune response, and the various therapeutic targets of the compared drugs.

References

Unraveling the Specificity and Selectivity of MBOAT7 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific data for the compound (R)-STU104 is not publicly available, a comparative analysis of known inhibitors of Membrane-Bound O-Acyltransferase 7 (MBOAT7) provides valuable insights for researchers and drug development professionals. This guide examines the specificity and selectivity of emerging MBOAT7 inhibitors, supported by available experimental data and methodologies.

MBOAT7, a crucial enzyme in the remodeling of phosphatidylinositol, has been implicated in various pathologies, including liver diseases and neurological disorders. Its role in these conditions has made it an attractive target for therapeutic intervention. The development of potent and selective inhibitors is a key step towards modulating its activity for therapeutic benefit.

Comparative Analysis of MBOAT7 Inhibitors

While information on this compound remains elusive, research has identified other small molecule inhibitors of MBOAT7. Notably, compounds designated as "Sevenin-1" and "Sevenin-2" have been characterized for their inhibitory activity. A summary of their performance is presented below.

CompoundTargetIC50 (µM)Selectivity Notes
Sevenin-1 MBOAT7[Data not publicly available][Data not publicly available]
Sevenin-2 MBOAT7[Data not publicly available][Data not publicly available]
Alternative 1 MBOAT7[Data not publicly available][Data not publicly available]
Alternative 2 MBOAT7[Data not publicly available][Data not publicly available]

Note: The IC50 values and detailed selectivity profiles for these compounds are not yet fully disclosed in the public domain. Further research and publication are required for a comprehensive quantitative comparison.

Experimental Methodologies

The characterization of MBOAT7 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

MBOAT7 Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of MBOAT7 in the presence of an inhibitor.

  • Objective: To determine the concentration of the inhibitor required to reduce MBOAT7 activity by 50% (IC50).

  • Protocol:

    • Recombinant human MBOAT7 is incubated with its substrates, lysophosphatidylinositol (LPI) and arachidonoyl-CoA.

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The formation of the product, arachidonoyl-LPI, is quantified, typically using liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Selectivity Profiling

To assess the specificity of an MBOAT7 inhibitor, it is tested against a panel of other related and unrelated enzymes.

  • Objective: To determine if the inhibitor interacts with off-target molecules, which could lead to unwanted side effects.

  • Protocol:

    • The inhibitor is screened against a broad panel of enzymes, such as other MBOAT family members, acyltransferases, and kinases.

    • Enzymatic activity assays, similar to the MBOAT7 inhibition assay, are performed for each enzyme in the panel.

    • The IC50 values for the off-targets are compared to the IC50 for MBOAT7 to determine the selectivity ratio.

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the biological context of MBOAT7 is crucial for interpreting inhibitor data.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling invitro_start Recombinant MBOAT7 reaction Enzymatic Reaction invitro_start->reaction substrates LPI + Arachidonoyl-CoA substrates->reaction inhibitor Test Compound (this compound or Alternatives) inhibitor->reaction screening High-Throughput Screening inhibitor->screening detection LC-MS Analysis reaction->detection ic50 IC50 Determination detection->ic50 cells Cell Line Expressing MBOAT7 treatment Compound Treatment cells->treatment lysis Cell Lysis treatment->lysis downstream Downstream Analysis (e.g., Lipidomics) lysis->downstream panel Enzyme Panel (Other MBOATs, etc.) panel->screening selectivity_ratio Selectivity Ratio Calculation screening->selectivity_ratio

Caption: Workflow for the evaluation of MBOAT7 inhibitors.

mboat7_pathway LPI Lysophosphatidylinositol (LPI) MBOAT7 MBOAT7 LPI->MBOAT7 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->MBOAT7 PI Phosphatidylinositol (PI) (Arachidonoyl-containing) MBOAT7->PI Signaling Downstream Signaling (e.g., Inflammation, Metabolism) PI->Signaling Inhibitor This compound or Alternative Inhibitor Inhibitor->MBOAT7

Caption: Simplified MBOAT7 signaling pathway and point of inhibition.

(R)-STU104: A First-in-Class TAK1-MKK3 Inhibitor Benchmarked Against Known Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

(R)-STU104 has emerged as a novel, first-in-class inhibitor of the TAK1-MKK3 protein-protein interaction (PPI), a key signaling node in the inflammatory cascade. This guide provides a comparative analysis of this compound against established inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data.

This compound distinguishes itself by its unique mechanism of action, targeting the interaction between Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3). This interference disrupts the downstream signaling pathway, ultimately suppressing the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] This targeted approach has shown promise in preclinical models of ulcerative colitis.[1][2]

Comparative Efficacy and Potency

This compound has demonstrated potent inhibitory activity on TNF-α production with an IC50 of 0.58 μM and an IC50 of 4.0 μM for MKK3 phosphorylation.[3][5][6] Preclinical studies have benchmarked this compound against mesalazine, a conventional therapy for ulcerative colitis. In both acute and chronic mouse models of ulcerative colitis, this compound exhibited superior efficacy at a lower dose. Specifically, this compound administered at 10 mg/kg/day demonstrated a more significant reduction in inflammatory markers and disease severity compared to mesalazine at 50 mg/kg/day.[1][2][7]

The following table summarizes the available quantitative data for this compound in comparison to other relevant inhibitors. It is important to note that direct head-to-head comparative studies with a broad range of inhibitors are not yet publicly available.

CompoundTargetIC50 (TNF-α production)IC50 (MKK3 phosphorylation)In vivo Efficacy (Ulcerative Colitis Model)
This compound TAK1-MKK3 PPI 0.58 µM [3][5][6]4.0 µM [3][5][6]Superior to mesalazine at a lower dose [1][2][7]
MesalazinePrimarily 5-aminosalicylic acid (5-ASA) activityNot directly comparableNot applicableStandard-of-care, less effective than this compound in preclinical models[1][2][7]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by disrupting a critical step in the TNF-α production pathway. The binding of this compound to MKK3 prevents its phosphorylation by TAK1. This inhibition subsequently blocks the downstream activation of p38, MnK1, MK2, and elF4E, all of which are crucial for the synthesis and release of TNF-α.[1][2][3][4]

TAK1_MKK3_Pathway cluster_upstream Upstream Activation cluster_TAK1_complex TAK1 Complex cluster_MKK3_inhibition Point of Inhibition cluster_downstream_cascade Downstream Signaling Cascade cluster_output Cellular Response Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3 MKK3 TAK1->MKK3 Phosphorylation p38 p38 MKK3->p38 R_STU104 This compound R_STU104->MKK3 MnK1 MnK1 p38->MnK1 MK2 MK2 p38->MK2 elF4E elF4E MnK1->elF4E TNFa_Production TNF-α Production MK2->TNFa_Production elF4E->TNFa_Production

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In vitro TNF-α Production Assay
  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages or similar immune cell lines.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or comparator compounds for a specified time (e.g., 1 hour).

  • Stimulation: TNF-α production is induced by adding LPS to the cell culture medium.

  • Measurement: After a defined incubation period (e.g., 24 hours), the concentration of TNF-α in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

MKK3 Phosphorylation Assay
  • Methodology: In-cell Western blotting or similar immunoassay.

  • Cell Line: A suitable cell line expressing the target proteins (e.g., HEK293T cells transfected with TAK1 and MKK3).

  • Procedure: Cells are treated with this compound followed by stimulation to induce TAK1-mediated MKK3 phosphorylation. Cell lysates are then prepared and subjected to electrophoresis and immunoblotting using antibodies specific for phosphorylated MKK3 and total MKK3.

  • Quantification: The band intensities are quantified, and the ratio of phosphorylated MKK3 to total MKK3 is calculated. The IC50 value is determined from the dose-response curve.

In vivo Murine Model of Ulcerative Colitis
  • Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a commonly used model.

  • Animal Strain: C57BL/6 or BALB/c mice.

  • Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce intestinal inflammation.

  • Treatment: this compound, mesalazine, or vehicle control is administered orally or via another appropriate route daily.

  • Assessment of Efficacy:

    • Disease Activity Index (DAI): Clinical signs such as weight loss, stool consistency, and rectal bleeding are scored daily.

    • Histological Analysis: At the end of the study, colon tissues are collected, and sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is measured as an indicator of neutrophil infiltration and inflammation.

    • Cytokine Levels: The levels of TNF-α and other inflammatory cytokines in the colon tissue are measured by ELISA or quantitative PCR.

Experimental Workflow

The general workflow for the preclinical evaluation of this compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., SPR) Enzymatic_Assay MKK3 Phosphorylation Assay Target_Binding->Enzymatic_Assay Cell_Based_Assay TNF-α Production Assay (e.g., in RAW264.7 cells) Enzymatic_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Cell_Based_Assay->PK_Studies Lead Candidate Selection Efficacy_Models Murine Colitis Models (e.g., DSS-induced) PK_Studies->Efficacy_Models Toxicity_Studies Safety and Toxicology Studies Efficacy_Models->Toxicity_Studies

Figure 2: A generalized workflow for the preclinical assessment of this compound.

References

head-to-head comparison of (R)-STU104 with other treatments

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "(R)-STU104" is not publicly available, preventing a head-to-head comparison with other treatments.

Extensive searches for the compound "this compound," including its mechanism of action, signaling pathways, and any associated experimental data, have yielded no specific results. The name does not appear in publicly accessible scientific literature, clinical trial databases, or chemical compound repositories.

Consequently, it is not possible to provide a comparative analysis of "this compound" against alternative treatments as requested. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational information on the compound .

It is possible that "this compound" is an internal designation for a compound in early-stage, unpublished research and development. Until information is made publicly available by the developing organization, a comprehensive comparison guide cannot be generated.

Safety Operating Guide

Navigating the Disposal of Unidentified Research Compounds: A Protocol for (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "(R)-STU104" is not a publicly documented chemical compound. Consequently, a specific Safety Data Sheet (SDS) outlining its hazards and official disposal procedures is unavailable. The following guidelines provide a comprehensive, safety-first framework for the handling and disposal of unknown or novel research chemicals, which should be applied to this compound.

The paramount principle when handling a chemical of unknown properties is to treat it as hazardous until proven otherwise. Direct consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before any disposal action is taken. Unauthorized disposal can lead to serious safety incidents, environmental contamination, and regulatory violations.

Immediate Actions and Procedural Steps

For researchers, scientists, and drug development professionals encountering a substance like this compound, a structured and cautious approach is essential. The following step-by-step process ensures safety and compliance.

Step 1: Isolate and Secure the Material

  • Immediately ensure the container is properly sealed and stored in a designated, well-ventilated area.

  • Segregate the container from incompatible materials. If the nature of this compound is unknown, it should be stored separately from all other chemicals.[1]

  • Use secondary containment to mitigate potential leaks or spills.[2]

Step 2: Label the Container Clearly

  • The container must be clearly labeled as "Hazardous Waste."[3]

  • Affix a hazardous waste tag that includes all known information.[3] Even if the exact chemical identity is unknown, other data can be crucial.

  • If the original label is degrading, create a new, durable label immediately.[4]

Step 3: Document All Available Information

  • Thoroughly review laboratory notebooks, synthesis records, and any internal documentation that might offer clues to the identity of this compound.[5] It could be an internal abbreviation for a known reagent, a mixture, or a novel compound.

  • Gather any information about its potential chemical class, synthetic route, or precursors. This information is invaluable for the EHS office to conduct a hazard assessment.

Step 4: Contact Your Environmental Health and Safety (EHS) Office

  • Do not attempt to dispose of the material through standard laboratory waste streams (e.g., drain disposal or regular trash).[3]

  • Contact your institution's EHS office and inform them you have a research chemical of unknown identity that requires disposal.[6]

  • Provide them with all the information you have gathered. The EHS office will coordinate the safe removal and disposal.

Step 5: Follow EHS Instructions for Pickup

  • The EHS office or their designated hazardous waste contractor will provide specific instructions for packaging and pickup.[7]

  • In some cases, minimal characterization tests may be required by trained personnel to classify the waste for safe transport and disposal.[5][8] This should only be done at the direction of the EHS office.

  • Be aware that the cost of analyzing and disposing of an unknown chemical can be significant and may be charged back to the generating department or laboratory.[6][7]

Data Presentation: Information for EHS Assessment

To facilitate a rapid and accurate hazard assessment by your EHS office, compile as much of the following information as possible.

Information Category Details to Provide to EHS
Identification Container Label: "Hazardous Waste - this compound (Identity Uncertain)" Principal Investigator/Researcher: Name and contact information Location: Building and room number of where the waste is stored.[3]
Physical Description Physical State: Solid, liquid, gas, or semi-solid. Appearance: Color, clarity (e.g., clear, cloudy), and form (e.g., crystalline powder, viscous oil). Quantity: Estimated volume or mass.
Source and History Origin: Describe the research project or synthesis it was derived from. Precursors: List any chemicals used in the synthesis of this compound. Age: Estimated date of synthesis or acquisition.
Potential Hazards (if known) Suspected Properties: Based on related compounds, indicate if it might be flammable, corrosive, reactive, or toxic. Solubility: Note any known solubility information (e.g., soluble in water, ethanol).
Container Information Container Type: Glass bottle, plastic carboy, etc. Container Condition: Note any damage, swelling, or crystallization on the container.[9]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of an unknown research chemical like this compound.

G A Start: this compound requires disposal B Is the chemical identity and hazard profile known? A->B C No (Treat as Unknown) B->C No K Yes (Follow Standard Procedure) B->K Yes D Isolate and Secure Material in Secondary Containment C->D E Label Container: 'Hazardous Waste - this compound (Identity Uncertain)' D->E F Compile All Known Information (Source, Appearance, etc.) E->F G Contact Environmental Health & Safety (EHS) Office F->G H EHS Provides Disposal Instructions and Schedules Pickup G->H I Follow EHS Instructions for Packaging and Hand-off H->I J End: Safe and Compliant Disposal I->J L Consult SDS for specific disposal instructions. K->L L->G

Caption: Workflow for the safe disposal of an unknown research chemical.

By adhering to this structured protocol, researchers can ensure that novel or undocumented compounds like this compound are managed in a manner that prioritizes the safety of laboratory personnel and protects the environment.

References

Essential Safety and Handling Precautions for (R)-STU104

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "(R)-STU104" was found in the public domain. The following guidance is based on general best practices for handling potentially hazardous research chemicals. Researchers must consult a substance-specific SDS prior to handling any chemical.

This guide provides essential, immediate safety and logistical information for handling the research compound this compound. Given the absence of specific hazard data, a conservative approach to personal protective equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.

Hazard Assessment and Control

When handling a novel or uncharacterized compound like this compound, a thorough risk assessment is the first and most critical step. The hierarchy of controls should always be followed: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment.[1] PPE is to be used as the last line of defense when other control measures cannot sufficiently mitigate risks.[1][2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the physical form of the chemical (solid, liquid, gas), its potential routes of exposure (inhalation, ingestion, skin/eye contact), and the specific laboratory procedures being performed.[2]

Summary of Personal Protective Equipment Levels

For uncharacterized substances, it is prudent to initially consider a higher level of protection. The following table summarizes the standard levels of PPE as defined by regulatory bodies like the US Environmental Protection Agency (EPA).[3]

Protection LevelDescriptionRecommended Equipment
Level A Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.[3]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[3]- Totally encapsulated chemical- and vapor-protective suit.[3]- Inner and outer chemical-resistant gloves.[3]- Disposable protective suit, gloves, and boots.[3]
Level B Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.[3]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[3]- Hooded chemical-resistant clothing.[3]- Inner and outer chemical-resistant gloves.[3]- Face shield.[3]- Coveralls and outer chemical-resistant boots.[3]
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[3]- Full-face air-purifying respirators.[3]- Inner and outer chemical-resistant gloves.[3]- Hard hat.[3]- Escape mask.[3]- Disposable chemical-resistant outer boots.[3]
Level D The minimum protection required where no known hazards exist.[3]- Coveralls.[3]- Safety glasses.[3]- Gloves.[3]- Face shield.[3]- Chemical-resistant, steel-toe boots or shoes.[3]

Recommended PPE for Handling this compound

In the absence of specific data for this compound, a minimum of Level C protection should be considered for initial small-scale laboratory work, with the potential to escalate to Level B if aerosolization or high concentrations are anticipated.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and unforeseen reactions.[2]

  • Hand Protection: At least two pairs of chemical-resistant gloves (double-gloving) should be worn.[2] The specific glove material should be selected based on its resistance to the solvent being used with this compound.

  • Body Protection: A flame-resistant lab coat worn over full-length pants and closed-toe shoes is required.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or gown should be used.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by the fume hood, an appropriate respirator must be used.[2]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily accessible. The composition of the spill kit should be appropriate for the solvents and reagents being used.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.

Disposal:

All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Experimental Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a research chemical with unknown hazards.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_sds_available SDS Available cluster_sds_unavailable SDS Unavailable - General Protocol start Start: Handling this compound sds_check Is a substance-specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow PPE recommendations in the SDS. sds_check->follow_sds Yes risk_assessment Conduct a thorough risk assessment of the procedure. sds_check->risk_assessment No end_procedure Proceed with Experiment follow_sds->end_procedure aerosol_risk Is there a risk of aerosolization or significant inhalation exposure? risk_assessment->aerosol_risk splash_risk Is there a risk of splashing or direct skin/eye contact? aerosol_risk->splash_risk Low to Moderate Risk level_b Level B Protection: - SCBA/Supplied Air - Chemical Resistant Suit aerosol_risk->level_b High Risk level_c Level C Protection: - Fume Hood - Air-Purifying Respirator - Double Gloves - Goggles & Face Shield - Lab Coat/Gown splash_risk->level_c High Risk level_d_plus Enhanced Level D: - Fume Hood - Double Gloves - Goggles & Face Shield - Lab Coat splash_risk->level_d_plus Low to Moderate Risk level_b->end_procedure level_c->end_procedure level_d_plus->end_procedure

Caption: PPE selection workflow for handling research chemicals.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。